molecular formula C80H138N26O24S2 B586233 Prion Protein (106-126) (human) (scrambled)

Prion Protein (106-126) (human) (scrambled)

Katalognummer: B586233
Molekulargewicht: 1912.2 g/mol
InChI-Schlüssel: NTFZQRPSWWDRPI-MBNDGZRNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prion Protein (106-126) (human) (scrambled) is a useful research compound. Its molecular formula is C80H138N26O24S2 and its molecular weight is 1912.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Prion Protein (106-126) (human) (scrambled) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prion Protein (106-126) (human) (scrambled) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZQRPSWWDRPI-MBNDGZRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NCC(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC1=CNC=N1)NC(=O)CNC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H138N26O24S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1912.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Prion Protein (106-126) Scrambled Peptide – Mechanistic Basis of Negative Control

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanistic and experimental role of the scrambled PrP(106-126) peptide as a negative control in prion research.[1]

Executive Summary

The PrP(106-126) fragment is the "gold standard" neurotoxic model for studying prion diseases in vitro. It recapitulates the physicochemical properties of the infectious scrapie isoform (PrP


), including β-sheet richness, fibrillogenesis, and neurotoxicity.

The Scrambled PrP(106-126) peptide is the mandatory negative control for these experiments. It possesses the identical amino acid composition and molecular weight as the wild-type fragment but is synthesized with a randomized sequence. This guide delineates the physicochemical and biological divergence that renders the scrambled peptide non-toxic, thereby validating that PrP(106-126) toxicity is sequence-specific and conformation-dependent, rather than a result of mere peptide load or osmolarity.

Physicochemical Divergence: The Structural Basis

The primary failure of the scrambled peptide to induce toxicity lies in its inability to adopt the specific secondary structures required for amyloid formation and membrane interaction.

Sequence Comparison
  • Wild-Type PrP(106-126): KTNMKHMAGAAAAGAVVGGLG[2][3]

    • Features: Contains a hydrophobic core (AGAAAAGA) essential for β-sheet stacking and aggregation.

  • Scrambled Control (Example): NGAKALMGGHGATKVMVGAAA (Sequence varies by vendor/synthesis)

    • Features: The hydrophobic residues are dispersed, preventing the formation of the amphipathic structure necessary for membrane insertion.

Aggregation Kinetics (Thioflavin T Assay)

PrP(106-126) spontaneously assembles into amyloid fibrils in aqueous solution, a process accelerated by aging at 37°C. The scrambled peptide forms amorphous, non-fibrillar aggregates or remains soluble.

PropertyPrP(106-126) (Wild-Type)Scrambled PrP Control
Secondary Structure High β-sheet content (40-50%)Predominantly Random Coil /

-helix
Thioflavin T Binding High Fluorescence (Amyloid positive)Low/Background Fluorescence
Morphology (EM/AFM) Long, unbranched fibrils (7-10 nm)Amorphous aggregates or globular oligomers
Solubility Low (precipitates upon aging)High (remains stable in solution)
Structural Mechanism Diagram

The following diagram illustrates the divergence in aggregation pathways between the toxic fragment and its scrambled control.

AggregationPathway MonomerWT PrP(106-126) Monomer (Amphipathic) BetaSheet β-Sheet Transition (Hydrophobic Core Stacking) MonomerWT->BetaSheet Aging / Salt MonomerScr Scrambled Monomer (Disordered Hydrophobicity) RandomCoil Random Coil / Alpha-Helix (Steric Hindrance) MonomerScr->RandomCoil Intrinsic Disorder OligomerWT Toxic Oligomers (Annular/Pore-forming) BetaSheet->OligomerWT Self-Assembly Amorphous Amorphous Aggregates (Non-toxic) RandomCoil->Amorphous Non-specific clumping Soluble Soluble/Inert Species (ThT Negative) RandomCoil->Soluble Equilibrium Fibril Amyloid Fibrils (ThT Positive) OligomerWT->Fibril Nucleation

Caption: Structural divergence of PrP(106-126) vs. Scrambled control. The scrambled sequence prevents the β-sheet stacking required for fibrillogenesis.

Mechanistic Divergence: The "Silent" Control

The scrambled peptide serves as a negative control because it fails to trigger the specific signaling cascades activated by the wild-type peptide. This confirms that toxicity is not due to general peptide stress.[4]

Membrane Interaction & Lipid Rafts
  • Wild-Type: The amphipathic nature of PrP(106-126) allows it to insert into lipid bilayers, specifically targeting Lipid Rafts (cholesterol/sphingolipid-rich domains). This insertion destabilizes the membrane and can form cation-permeable pores.

  • Scrambled: Lacks the amphipathic moment. It interacts weakly with the membrane surface via electrostatic interactions but does not insert into the hydrophobic core or cluster in lipid rafts.

PrP -Dependent Signaling

Crucially, PrP(106-126) toxicity is largely dependent on the presence of endogenous cellular prion protein (PrP


). PrP(106-126) binds to PrP

, using it as a transducer to activate intracellular apoptotic pathways.
  • Scrambled Control: Does not bind PrP

    
     with high affinity and fails to cross-link cell-surface proteins. Consequently, it acts as a "silent" molecule.
    
Signaling Pathway Activation Table[8]
Pathway / MarkerPrP(106-126) EffectScrambled Control EffectMechanistic Cause of Failure
ROS Production Significant Increase (via NADPH Oxidase)No ChangeFailure to activate PrP

-dependent NADPH oxidase.
Calcium Influx Sustained Increase (

)
No ChangeNo pore formation; no L-type channel activation.
Mitochondria Loss of

, Cytochrome C release
IntactLack of upstream ROS/Ca2+ stress signals.
Kinase Activation p38 MAPK, ERK1/2, JNK phosphorylationBaseline levelsNo receptor-mediated signal transduction.
Apoptosis Caspase-3 cleavage, Nuclear fragmentationNegligibleFailure to initiate the cascade.
Signaling Cascade Diagram

This diagram maps the toxic signaling of the wild-type peptide against the null effect of the scrambled control.

SignalingPathways WT PrP(106-126) PrPC Endogenous PrPC (Lipid Raft) WT->PrPC Binding/Crosslinking Membrane Membrane Bilayer WT->Membrane Insertion/Pore Scr Scrambled Peptide Scr->PrPC No Binding Scr->Membrane Low Affinity Survival Cell Survival (No Effect) Scr->Survival Null Pathway NADPH NADPH Oxidase Activation PrPC->NADPH CaChannel Ca2+ Channel Dysfunction Membrane->CaChannel ROS ROS Generation (Oxidative Stress) NADPH->ROS CaChannel->ROS p38 p38 MAPK / JNK Phosphorylation ROS->p38 Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis (Cell Death) p38->Apoptosis Mito->Apoptosis

Caption: Differential signaling activation. The scrambled peptide fails to engage PrPC or disrupt membrane integrity, preventing the apoptotic cascade.

Experimental Protocols & Validation

To ensure the scrambled peptide acts as a valid control, it must be handled identically to the wild-type peptide.

Preparation Protocol
  • Solubilization: Dissolve both PrP(106-126) and Scrambled PrP in sterile PBS or HPLC-grade water to a stock concentration of 1-2 mM.

    • Note: PrP(106-126) may require mild sonication (30 sec) to dissolve fully due to hydrophobic aggregation. The scrambled peptide usually dissolves easily.

  • Aging (Optional but Recommended): To maximize toxicity, "age" the peptide solutions at 37°C for 24–48 hours.

    • Validation: At this stage, the Wild-Type should become slightly cloudy (fibrils), while the Scrambled should remain clear.

  • Treatment: Dilute to working concentration (typically 50–100 µM ) directly in cell culture media (serum-free is preferred to avoid albumin binding).

Quality Control Check

Before treating cells, validate your peptides using a Thioflavin T (ThT) fluorescence assay:

  • Mix 10 µM peptide with 10 µM ThT in PBS.

  • Measure Fluorescence (Ex: 440nm, Em: 482nm).

  • Criteria: Wild-Type should show >10-fold fluorescence over background. Scrambled should show fluorescence comparable to the buffer blank.

Troubleshooting
  • Issue: Scrambled peptide induces toxicity.

    • Cause: Contamination (LPS), extremely high concentration (>200 µM) causing osmotic stress, or improper synthesis (incorrect sequence).

    • Solution: Filter sterilize (0.22 µm), check endotoxin levels, and verify mass spectrometry data.

  • Issue: Wild-Type peptide is not toxic.

    • Cause: Peptide did not aggregate (failed to age) or precipitated out of solution completely (clumps too large to interact with cells).

    • Solution: Sonicate briefly before adding to cells to break up large clumps into active oligomers/fibrils.

References

  • Forloni, G., et al. (1993). "Neurotoxicity of a prion protein fragment." Nature, 362(6420), 543-546. Link

  • Selvaggini, C., et al. (1993).[5] "Molecular characteristics of a protease-resistant, amyloidogenic peptide of the prion protein." Biochemical and Biophysical Research Communications, 194(3), 1380-1386. Link

  • O'Donovan, C. N., et al. (2001). "Prion protein fragment PrP-(106-126) induces apoptosis via mitochondrial disruption in human neuronal SH-SY5Y cells." Journal of Biological Chemistry, 276(47), 43516-43523. Link

  • Brown, D. R., et al. (1996). "Role of microglia and host prion protein in neurotoxicity of a prion protein fragment." Nature, 380(6572), 345-347. Link

  • Pietri, M., et al. (2006). "Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells." Journal of Biological Chemistry, 281(38), 28470-28479. Link

  • Corsaro, A., et al. (2012). "Role of Prion Protein Aggregation in Neurotoxicity." International Journal of Molecular Sciences, 13(7), 8648-8669. Link

  • Kourie, J. I., & Culverson, A. L. (2000). "Prion peptide fragment PrP[106-126] forms distinct cation channel types." Journal of Neuroscience Research, 62(1), 120-133. Link

Sources

A Technical Guide to the Human Prion Protein Fragment PrP(106-126) and its Scrambled Control Peptide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Resource for Researchers in Neurodegenerative Disease and Drug Development

Executive Summary

The synthetic peptide corresponding to residues 106-126 of the human prion protein, PrP(106-126), has become an indispensable tool in the study of transmissible spongiform encephalopathies (TSEs). This 21-amino acid fragment recapitulates many of the key neurotoxic and physicochemical properties of the disease-associated scrapie isoform (PrPSc), including a high propensity to form β-sheet-rich, protease-resistant amyloid fibrils.[1][2] Its ability to induce apoptosis in neuronal cell cultures provides a tractable in vitro model for investigating the molecular mechanisms of prion-induced neurodegeneration.[3][4]

Crucial to the scientific validity of any study employing PrP(106-126) is the use of a meticulously designed negative control: the scrambled PrP(106-126) peptide. This peptide contains the exact same amino acid composition and, therefore, the same molecular weight and overall charge as the native sequence, but the order of the residues is randomized. This design ensures that any observed biological activity of the native PrP(106-126) peptide is a direct result of its specific primary sequence and not due to non-specific physicochemical properties. This guide provides a comprehensive overview of the amino acid sequences, synthesis, quality control, and key experimental applications of both the native human PrP(106-126) and its essential scrambled counterpart.

The Central Role of the 106-126 Domain in Prion Pathobiology

Prion diseases are fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into the pathological PrPSc isoform.[5] While PrPC is rich in α-helical structures, PrPSc is dominated by β-sheets, rendering it prone to aggregation and resistant to proteolysis. The PrP(106-126) fragment, with the sequence KTNMKHMAGAAAAGAVVGGLG, is of particular interest because it is located within a highly conserved and amyloidogenic region of the prion protein.[2][5][6]

Studies have shown that this peptide, on its own, can form amyloid fibrils and exert direct toxicity on primary neurons and cultured neuronal cell lines.[2][7] This toxicity is critically dependent on the presence of endogenous PrPC on the cell surface, suggesting that PrP(106-126) acts by hijacking the normal signaling functions of PrPC, leading to a pathological cascade.[1][7][8] The use of PrP(106-126) as a model system allows for the controlled investigation of these neurotoxic pathways, bypassing the complexities and biosafety requirements of working with full-length infectious prions.

Peptide Sequences and Comparative Physicochemical Properties

The fundamental principle of using a scrambled peptide is to create a control that is identical in composition but different in primary structure. This allows researchers to definitively attribute the observed neurotoxic or aggregative effects to the specific amino acid sequence of the native peptide.

PropertyHuman PrP(106-126) (Native)Human PrP(106-126) (Scrambled Control)Rationale for Comparison
One-Letter Code KTNMKHMAGAAAAGAVVGGLG[5][6]GAVGLGAKMVGATKNAHGMAG (Representative Sequence)To demonstrate the difference in primary structure.
Three-Letter Code Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OH[5]Gly-Ala-Val-Gly-Leu-Gly-Ala-Lys-Met-Val-Gly-Ala-Thr-Lys-Asn-Ala-His-Gly-Met-Ala-Gly-OHTo provide an alternative representation of the sequence.
Molecular Formula C₈₀H₁₃₈N₂₆O₂₄S₂[6]C₈₀H₁₃₈N₂₆O₂₄S₂Confirms identical amino acid composition.
Molecular Weight ~1912.26 Da[6]~1912.26 DaConfirms identical mass and composition.
Aggregation High propensity to form β-sheet amyloid fibrils.[2]Does not form amyloid fibrils under physiological conditions.[7]Demonstrates sequence-dependence of amyloid formation.
Neurotoxicity Induces apoptosis and cell death in neuronal cultures.[4]Biologically inert; does not cause neurotoxicity.[7][9][10]Establishes the sequence-specific nature of the toxic effect.

Note: The scrambled sequence provided is a representative example. Different suppliers may use different randomized sequences. The critical requirement is that the amino acid composition is identical to the native peptide.

Peptide Synthesis, Purification, and Quality Control Workflow

The synthesis and purification of these peptides require careful execution to avoid impurities that could confound experimental results. The standard methodology is Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification via reversed-phase high-performance liquid chromatography (RP-HPLC).

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Purification & QC cluster_2 Phase 3: Application synthesis Fmoc Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin & Deprotection synthesis->cleavage Chain Assembly purification RP-HPLC Purification cleavage->purification Crude Peptide qc Quality Control: - Mass Spectrometry (Identity) - Analytical HPLC (Purity >95%) purification->qc Fraction Analysis lyophilization Lyophilization qc->lyophilization Verified Peptide experiment Biological Assays (Aggregation, Toxicity) lyophilization->experiment Reconstitution

Caption: Workflow for the production of high-purity PrP peptides.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the preferred method for synthesizing PrP(106-126) due to its efficiency and the milder conditions required for deprotection compared to older Boc chemistry.

Causality Behind Choices:

  • Solid-Phase Synthesis: Anchoring the C-terminal amino acid to a solid resin support simplifies the process by allowing excess reagents and by-products to be washed away after each coupling step, driving the reaction to completion.

  • Fmoc Protecting Group: The Fmoc group protects the N-terminus of the growing peptide chain and is removed with a mild base (e.g., piperidine), which preserves acid-labile side-chain protecting groups until the final cleavage step.

  • Challenge with PrP(106-126): This peptide contains a long stretch of alanines and glycines (AGAAAAGA), which is known to cause significant on-resin aggregation during synthesis.[2][11] This can lead to incomplete reactions and a high proportion of deletion sequences.

  • Mitigation Strategy: To overcome aggregation, specialized techniques such as using backbone protecting groups (e.g., 2,4-dimethoxybenzyl or Thp) on specific glycine or alanine residues can be employed to disrupt the inter-chain hydrogen bonding that leads to aggregation.[11][12] Alternatively, microwave-assisted synthesis can improve coupling efficiency.[13]

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid) pre-loaded with the C-terminal amino acid (Glycine).

  • Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in dimethylformamide (DMF).

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Coupling: Activate the next Fmoc-protected amino acid in the sequence using a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin again with DMF to remove unreacted amino acids and coupling reagents.

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence (e.g., Leu, Gly, Gly, Val, etc.) until the full 21-residue peptide is assembled.

  • Final Deprotection: Treat the resin with 20% piperidine in DMF to remove the final N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a strong acid "cocktail," typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.

  • Precipitation: Precipitate the crude peptide from the TFA solution by adding cold diethyl ether. Collect the precipitate by centrifugation.

Protocol 2: Peptide Purification and Characterization

This phase is critical for ensuring the final product is of high purity (>95%), which is essential for obtaining reliable and reproducible biological data.

  • Purification (RP-HPLC):

    • Dissolve the crude peptide in a suitable solvent (e.g., a solution containing acetonitrile, water, and a small amount of TFA or formic acid).

    • Inject the solution onto a C18 reversed-phase HPLC column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration. The hydrophobic peptide will bind to the C18 stationary phase and elute as the mobile phase becomes more nonpolar.

    • Monitor the elution profile at 214/280 nm and collect fractions corresponding to the major peak.

  • Characterization (QC):

    • Mass Spectrometry: Analyze the collected fractions using Electrospray Ionization (ESI) or MALDI Mass Spectrometry to confirm that the molecular weight of the purified peptide matches the theoretical mass of the target sequence (1912.26 Da). This validates the peptide's identity.

    • Analytical HPLC: Run a sample of the purified, pooled fractions on an analytical HPLC column with a shallow gradient to assess its purity. The purity should be ≥95% for use in biological assays.

Key Experimental Applications

The primary application of the scrambled PrP(106-126) is to serve as a negative control in assays designed to probe the pathogenic activities of the native sequence.

Protocol 3: In Vitro Aggregation Assay (Thioflavin T)

This assay is used to monitor the formation of amyloid fibrils in real-time. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[14]

Step-by-Step Methodology:

  • Peptide Preparation: Reconstitute lyophilized native and scrambled PrP(106-126) peptides to a stock concentration of 1 mM in sterile, nuclease-free water or a suitable buffer like PBS (pH 7.4). To ensure disaggregation prior to the experiment, the stock solution can be briefly sonicated.

  • Reaction Setup: In a 96-well black, clear-bottom plate, prepare reaction mixtures containing:

    • 50 µM PrP(106-126) (native or scrambled)

    • 20 µM Thioflavin T

    • PBS (pH 7.4) to a final volume of 200 µL.

    • Include a "buffer + ThT only" control.

  • Incubation and Measurement: Place the plate in a fluorescence plate reader set to 37°C. Measure fluorescence intensity (excitation ~440 nm, emission ~485 nm) at 15-minute intervals for 24-48 hours, with intermittent shaking to promote aggregation.

Caption: Principle and expected outcome of a ThT aggregation assay.

Self-Validation: The expected result is a sigmoidal increase in fluorescence for the native PrP(106-126) sample, indicating fibril formation, while the scrambled peptide and buffer-only controls should exhibit no significant change from baseline fluorescence. This directly demonstrates that amyloidogenesis is a sequence-specific property of the native peptide.

Protocol 4: Cellular Neurotoxicity Assay (LDH Release)

Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis. Measuring LDH activity in the medium is a common method to quantify cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., human neuroblastoma SH-SY5Y) in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Peptide Treatment: Prepare working solutions of native and scrambled PrP(106-126) in serum-free culture medium at various concentrations (e.g., 10, 25, 50, 100 µM).

  • Exposure: Remove the old medium from the cells and replace it with the peptide-containing medium. Include the following controls:

    • Untreated Control: Cells in serum-free medium only (represents baseline LDH release).

    • Scrambled Peptide Control: Cells treated with the highest concentration of scrambled peptide.

    • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in commercial LDH assay kits).

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • LDH Measurement:

    • Carefully collect a sample of the culture supernatant from each well.

    • Perform the LDH enzymatic assay according to the manufacturer's protocol. This typically involves mixing the supernatant with a reaction mixture containing NAD+, lactate, and a tetrazolium salt.

    • Measure the absorbance at the specified wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to the maximum LDH release control.

Proposed Signaling Pathway: The toxicity of PrP(106-126) is believed to be mediated by its interaction with cell-surface PrPC, leading to the over-activation of downstream signaling pathways, including the recruitment of the tyrosine kinase Fyn and subsequent production of reactive oxygen species (ROS) via NADPH oxidase.[7] The scrambled peptide, unable to bind specifically to PrPC in the same manner, fails to initiate this toxic cascade.

G PrP106126 PrP(106-126) (Native) PrPC Cellular PrPC PrP106126->PrPC Specific Binding Scrambled Scrambled Peptide Scrambled->PrPC No Specific Binding Membrane Plasma Membrane Fyn Fyn Kinase PrPC->Fyn Recruitment NADPH_Ox NADPH Oxidase Fyn->NADPH_Ox Activation ROS ↑ ROS Production (Oxidative Stress) NADPH_Ox->ROS Apoptosis Apoptosis / Cell Death ROS->Apoptosis

Caption: Proposed sequence-dependent neurotoxic signaling pathway.

Conclusion

The human PrP(106-126) peptide is a powerful tool for dissecting the complex mechanisms of prion disease pathogenesis. However, the data derived from its use is only as reliable as the controls employed. The scrambled PrP(106-126) peptide, by maintaining identical amino acid composition while randomizing the sequence, serves as the definitive negative control. Its consistent failure to induce aggregation or neurotoxicity in parallel experiments provides the necessary validation that the observed effects of the native peptide are sequence-specific and biologically relevant. For any researcher entering this field, the rigorous and consistent use of this scrambled control is not merely good practice but an absolute requirement for ensuring scientific integrity and generating trustworthy data.

References

  • Current time information in London, GB. (n.d.). Google.
  • Fioriti, L., et al. (2005). The neurotoxicity of prion protein (PrP) peptide 106-126 is independent of the expression level of PrP and is not mediated by abnormal PrP species. Molecular and Cellular Neuroscience, 28(1), 165-176.
  • Fioriti, L., et al. (2005). The neurotoxicity of prion protein (PrP) peptide 106-126 is independent of the expression level of PrP and is not mediated by abnormal PrP species. PubMed.
  • Sargiacomo, M., et al. (2002). Synthetic miniprion PrP106. PubMed.
  • Prion Protein Fragment 106-126 Scrambled Human. (n.d.). Sigma-Aldrich.
  • Kim, J. H., et al. (2012). New Methodology for Estimation of the Prion Protein 106-126 Amyloid Aggregation. ResearchGate.
  • Prion Protein (106-126) (human) (scrambled). (n.d.). MedchemExpress.com.
  • Corsaro, A., et al. (2012). Role of Prion Protein Aggregation in Neurotoxicity. MDPI.
  • Azzurra, S., et al. (2010). Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons. PubMed.
  • PrP (106-126), prion protein. (n.d.). Anaspec.
  • Lee, J. H., et al. (2025). Mesenchymal Stem Cell Secretome Attenuates PrP106-126-Induced Neurotoxicity by Suppressing Neuroinflammation and Apoptosis and Enhances Cell Migration. MDPI.
  • Prion Peptide (106-126), Human. (n.d.). NovoPro Bioscience Inc.
  • Pietri, M., et al. (2009). Interactions of the prion peptide (PrP 106-126) with brain capillary endothelial cells. Ovid.
  • Thompson, R. E., et al. (2018). Synthetic strategy for the efficient preparation of PrP(106–126), utilizing two Thp backbone protecting groups. ResearchGate.
  • Prion Protein 106-126 (human). (n.d.). Tocris Bioscience.
  • Thompson, R. E., et al. (2018). Analytical data of synthesized PrP(106–126). ResearchGate.
  • Prion Protein 106-126 (human). (n.d.). R&D Systems.
  • Gonzalez-Montalban, N., et al. (2024). Screening of Anti-Prion Compounds Using the Protein Misfolding Cyclic Amplification Technology. Semantic Scholar.
  • Liu, C., et al. (2022). Biochemical and biophysical characterization of pathological aggregation of amyloid proteins. JoVE.
  • Singh, N., et al. (2014). PrP 106 –126 induces the aggregation and internalization of cell... ResearchGate.
  • Singh, N., et al. (2002). Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP. PubMed.
  • Powell, A. D., et al. (2003). Prion protein fragment 106–126 potentiates catecholamine secretion from PC-12 cells. American Journal of Physiology-Cell Physiology.
  • Peptide Synthesis and Purification. (n.d.). Biotage.
  • Forloni, G., et al. (2019). Review: PrP 106-126 - 25 years after. PubMed.
  • Sani, M. A., et al. (2009). PrP(106-126) Does Not Interact with Membranes under Physiological Conditions. Biophysical Journal.
  • Salmona, M., et al. (1999). Molecular determinants of the physicochemical properties of a critical prion protein region comprising residues 106-126. Biochemical Journal.
  • PrP (106-126). (n.d.). GenScript.

Sources

A Technical Guide to the Role of Scrambled PrP(106-126) in Amyloid Fibril Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The study of amyloidogenic proteins is fundamental to understanding a host of neurodegenerative diseases, including prion diseases. The synthetic peptide fragment of the human prion protein, PrP(106-126), has become an indispensable tool in this field, recapitulating many of the key pathological features of the full-length scrapie isoform (PrPSc), such as a high propensity for β-sheet formation, aggregation into amyloid fibrils, and neurotoxicity.[1][2][3] However, the scientific validity of in vitro findings hinges on the use of meticulously designed controls. This technical guide provides an in-depth exploration of the scrambled PrP(106-126) peptide, a critical negative control that underpins the sequence-specific nature of PrP(106-126)'s pathogenic activities. We will detail the rationale for its use, experimental protocols for its application in aggregation and cytotoxicity assays, and the interpretation of comparative data, thereby offering a robust framework for researchers in the field.

The PrP(106-126) Fragment: A Model for Sequence-Specific Pathogenesis

The prion protein fragment 106-126 was identified as a key region involved in the conformational conversion of the cellular prion protein (PrPC) to its disease-associated isoform, PrPSc.[4] This 21-amino-acid peptide (Sequence: KTNMKHMAGAAAAGAVVGGLG) is highly amyloidogenic, spontaneously forming β-sheet-rich fibrils in vitro that are partially resistant to protease digestion, mirroring characteristics of PrPSc found in patient brains.[1][5][6] Its ability to induce apoptosis in primary neuronal cultures has made it a widely used model to investigate the molecular mechanisms of prion-induced neurodegeneration.[5][7]

The central hypothesis is that the specific amino acid sequence of PrP(106-126), particularly the hydrophobic palindromic core AGAAAAGA (residues 113-120), dictates its biophysical and neurotoxic properties.[1] To rigorously test this, a control is required that isolates the variable of sequence from other physicochemical properties, such as amino acid composition, charge, and molecular weight. This is the fundamental role of the scrambled peptide.

The Scrambled PrP(106-126) Peptide: A Definitive Negative Control

A scrambled peptide contains the exact same amino acid residues as the wild-type peptide, but arranged in a random, non-native order. For PrP(106-126), a commonly used scrambled sequence is NGAKALMGGHGATKVMVGAAA.

The core principle is that if the biological or biophysical activity of PrP(106-126) is truly dependent on its primary sequence, the scrambled version should be inert in the same assays. It serves to invalidate alternative explanations for observed effects, such as toxicity arising from non-specific protein aggregation or general physicochemical properties of the constituent amino acids. Numerous studies have demonstrated that, unlike the wild-type sequence, the scrambled PrP(106-126) peptide does not induce significant neurotoxicity or modulate ion channel function, establishing it as a reliable negative control.[8][9][10]

Peptide Synthesis, Purification, and Quality Control: The Foundation of Reproducibility

The integrity of any study using synthetic peptides relies on their purity and correct identity. Both wild-type and scrambled PrP(106-126) are typically synthesized using Fmoc solid-phase peptide synthesis (SPPS).[11][12]

Key Quality Control Steps:

  • Synthesis & Cleavage: Automated or manual SPPS is used to assemble the peptide chain. Due to the aggregation-prone nature of these sequences, specialized techniques like the use of backbone protecting groups may be employed to improve synthetic yield and purity.[11][12]

  • Purification: The cleaved crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This step is critical to remove truncated sequences, deletion products, and residual protecting groups. A purity of ≥95% is the standard for research applications.

  • Identity Verification: The molecular weight of the purified peptide must be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct product was synthesized.

  • Solubilization & Storage: Peptides should be solubilized in an appropriate solvent (e.g., sterile water or DMSO) to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to prevent degradation and repeated freeze-thaw cycles.

Core Methodologies: Applying the Scrambled Control

The scrambled PrP(106-126) peptide is a mandatory control in two primary areas of investigation: amyloid aggregation kinetics and cellular toxicity assays.

Monitoring Amyloid Aggregation Kinetics with Thioflavin T (ThT)

The Thioflavin T (ThT) assay is the gold standard for monitoring the kinetics of amyloid fibril formation in real-time.[13] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[14][15]

dot

Caption: Diagram 1: ThT Aggregation Assay Workflow.

Experimental Protocol: Thioflavin T Aggregation Assay

  • Reagent Preparation:

    • Prepare a 1 mM ThT stock solution in sterile, filtered water. Store in the dark at 4°C for up to one week.[13][16]

    • On the day of the experiment, prepare a working ThT solution (e.g., 25 µM) in a suitable buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4).[13]

    • Prepare 1 mM stock solutions of wild-type PrP(106-126) and scrambled PrP(106-126) in DMSO or water. Briefly sonicate if necessary to ensure full dissolution.

  • Assay Setup (in a 96-well black, clear-bottom plate):

    • For each reaction, add the appropriate volume of ThT working buffer.

    • Add the peptide stock to achieve the desired final concentration (e.g., 50-100 µM).

    • Controls are essential:

      • Positive Control: Wild-type PrP(106-126).

      • Negative Control: Scrambled PrP(106-126).

      • Blank Control: Buffer with ThT only (no peptide).

  • Data Acquisition:

    • Seal the plate to prevent evaporation.

    • Place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Set the reader to take fluorescence measurements at regular intervals (e.g., every 15 minutes) for up to 48-72 hours. Use an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-485 nm.[16][17]

    • Incorporate intermittent shaking (e.g., 1 minute of shaking before each read) to promote fibril formation.

Data Presentation and Interpretation

The resulting data should be plotted as fluorescence intensity versus time. A typical amyloid aggregation curve is sigmoidal, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium).

PeptideLag Phase (hours)Max Aggregation Rate (RFU/hour)Max Fluorescence (RFU)
PrP(106-126) 4.5 ± 0.815,000 ± 1,20085,000 ± 4,500
Scrambled PrP(106-126) No significant increase< 100< 5,000
Buffer Only N/A< 50< 2,000
Table 1: Representative quantitative data from a ThT aggregation assay comparing wild-type and scrambled PrP(106-126). Data are presented as mean ± SD. RFU = Relative Fluorescence Units.
Assessing Neurotoxicity with the MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells.

dot

Caption: Diagram 2: Principle of the MTT Cell Viability Assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a neuronal cell line (e.g., human neuroblastoma SH-SY5Y) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well).

    • Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Peptide Treatment:

    • Prepare solutions of wild-type PrP(106-126) and scrambled PrP(106-126) in serum-free cell culture medium at various concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM). It is common to "age" the PrP(106-126) solution (incubate at 37°C for several hours to overnight) to pre-form aggregates, which are often considered the most toxic species.[21]

    • Remove the old medium from the cells and replace it with the peptide-containing medium.

    • Controls are essential:

      • Negative Control: Scrambled PrP(106-126) at identical concentrations.

      • Untreated Control: Cells in serum-free medium only.

    • Incubate the cells with the peptides for a specified duration (e.g., 24-48 hours).[10][22]

  • MTT Incubation:

    • Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL.[19]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[19]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[20]

    • Incubate overnight at 37°C or shake for a shorter period to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[18]

Data Presentation and Interpretation

Cell viability is typically expressed as a percentage relative to the untreated control cells.

TreatmentConcentration (µM)Cell Viability (% of Control)
Untreated Control N/A100 ± 5.2
PrP(106-126) 2572.4 ± 6.1
5045.8 ± 4.9
10021.3 ± 3.8
Scrambled PrP(106-126) 2598.1 ± 5.5
5096.5 ± 4.7
10094.9 ± 6.0
Table 2: Representative quantitative data from an MTT assay on SH-SY5Y cells treated for 48 hours. Data are presented as mean ± SD.

A dose-dependent decrease in cell viability should be observed for cells treated with wild-type PrP(106-126). In contrast, the scrambled peptide should have little to no effect on cell viability, remaining comparable to the untreated control across all concentrations.[22] This result provides strong evidence that the neurotoxicity is a direct consequence of the specific amino acid sequence of PrP(106-126) and its resulting aggregated structures.

Conclusion: The Indispensable Role of the Scrambled Control

In the reductionist approach of using peptide fragments to study complex protein misfolding diseases, the validity of the model is paramount. The scrambled PrP(106-126) peptide is not merely a supplementary control but a fundamental component of experimental design. By demonstrating the absence of fibrillogenesis and cytotoxicity, it validates the hypothesis that the specific primary structure of PrP(106-126) is the molecular determinant of its pathogenic behavior. The rigorous use of this control, coupled with high standards of peptide quality and robust assay protocols, ensures that the insights gained from this model system are both reliable and translatable to the broader understanding of prion disease pathogenesis.

References

  • Vertex AI Search. Thioflavin T spectroscopic assay. Google Cloud.
  • Gu, Y., et al. (2002). Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP. PubMed.
  • Massi, F., et al. (2005). The neurotoxicity of prion protein (PrP)
  • Corsaro, A., et al. (2012).
  • Santos, N.C., et al. PrP(106-126) Does Not Interact with Membranes under Physiological Conditions. PMC.
  • ResearchGate. Synthetic strategy for the efficient preparation of PrP(106–126), utilizing two Thp backbone protecting groups.
  • ResearchGate. Analytical data of synthesized PrP(106–126). A Crude RP‐HPLC of the...
  • Forloni, G., et al. (2019). Review: PrP 106-126 - 25 years after. PubMed.
  • Gu, Y., et al. PrP 106 –126 induces the aggregation and internalization of cell...
  • Anaspec. PrP (106-126), prion protein - 1 mg. Anaspec.
  • Goyal, N.A., et al. (2010). Ionic mechanisms of action of prion protein fragment PrP(106-126)
  • Abcam. MTT assay protocol. Abcam.
  • Merck Millipore.
  • Dupiereux, I., et al. (2006). Study on the Toxic Mechanism of Prion Protein Peptide 106–126 in Neuronal and Non Neuronal Cells. ORBi.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • MedchemExpress.com. PrP (106-126) (Synonyms - Prion Protein). MedchemExpress.com.
  • Abcam. Thioflavin T assay protocol for alpha-synuclein proteins. Abcam.
  • ResearchHub.
  • Salmona, M., et al. Molecular determinants of the physicochemical properties of a critical prion protein region comprising residues 106-126. PMC.
  • Sanghera, N., & Pinheiro, T. J. (2002). Membrane-mediated amyloid formation of PrP 106-126: A kinetic study. PMC.
  • Heegaard, P.M., et al. (2004). Amyloid aggregates of the prion peptide PrP106-126 are destabilised by oxidation and by the action of dendrimers. PubMed.
  • Kim, J.I., et al. (2009).
  • ResearchGate. The aggregation-prone prion protein fragment PrP106-126 inhibits LTP in vivo.
  • Kuwahara, C., et al. (2007). Neurotoxic prion protein (PrP) fragment 106-126 requires the N-terminal half of the hydrophobic region of PrP in the PrP-deficient neuronal cell line. PubMed.
  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. University of Wollongong Research Online.
  • ResearchGate. (PDF) Thioflavin-T (ThT) Aggregation assay v1.
  • RMIT University. PrP(106-126) does not interact with membranes under physiological conditions. RMIT University.
  • Google Patents. (2008). US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation.

Sources

Methodological & Application

Application Note: Solubilization and Handling of PrP(106-126) Scrambled Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: How to dissolve PrP(106-126) scrambled peptide for cell culture assays Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Standardizing Negative Controls in Prion Neurotoxicity Assays

Abstract

The PrP(106-126) fragment is the gold-standard model for investigating prion-induced neurotoxicity, sharing key physicochemical properties with PrP


, including protease resistance and β-sheet rich fibrillization. However, the validity of any PrP(106-126) assay hinges entirely on its negative control: the Scrambled PrP(106-126) peptide .

This guide addresses a frequent failure point in prion research: the inconsistent handling of the scrambled control. While the scrambled sequence is designed to be non-amyloidogenic, it possesses the same molecular weight and hydrophobicity as the wild type. To serve as a valid control, it must be subjected to the exact same solubilization and "aging" history as the active peptide. This protocol details the "HFIP Reset" method to ensure both peptides start from a uniform, monomeric state, eliminating false positives caused by solvent artifacts or pre-existing aggregates.

Physicochemical Context

PrP(106-126) (Sequence: KTNMKHMAGAAAAGAVVGGLG) is highly hydrophobic and prone to rapid aggregation into amyloid fibrils in aqueous buffers. The scrambled variant contains the same amino acids in a randomized order (e.g., NGAKALMGGHGATKVMVGAAA), preventing the specific alignment required for β-sheet stacking.

Critical Experimental Logic: If you dissolve the active peptide in DMSO and the scrambled peptide in water, you introduce a solvent variable that invalidates the experiment. Both must be treated identically.

Table 1: Comparative Properties of PrP(106-126) Variants
FeaturePrP(106-126) [Active]Scrambled PrP(106-126) [Control]
Aggregation State Forms β-sheet rich fibrils (Amyloidogenic)Remains largely monomeric/amorphous
Thioflavin T Binding High FluorescenceLow/Background Fluorescence
Neurotoxicity High (Apoptotic)Non-toxic (Baseline)
Solubility Difficult (Hydrophobic)Moderate to Difficult (Sequence dependent)
Role in Assay Induces phenotypeControls for peptide mass & solvent effects
Reagents and Equipment
  • Peptides: PrP(106-126) Scrambled (Purity >95%, HPLC grade).

  • Solvent A (Monomerization): 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) – High Purity/Spectroscopic Grade.

  • Solvent B (Stock): Dimethyl Sulfoxide (DMSO) – Sterile, Cell Culture Grade, Anhydrous.

  • Diluent: 1X PBS (Phosphate Buffered Saline) or Serum-Free Media.

  • Equipment: Sonicator bath, N2 gas stream (or fume hood air flow), Desiccator.

Protocol: The "HFIP Reset" Method

This workflow ensures that any "structural memory" from the lyophilization process is erased. Lyophilized powders often contain pre-formed aggregates that can act as seeds. HFIP breaks these hydrogen bonds, resetting the peptide to a monomeric state.

Phase A: Pre-treatment (Monomerization)

Purpose: To remove pre-existing aggregates and ensure a uniform starting material.

  • Dissolve: Add cold 100% HFIP directly to the lyophilized scrambled peptide vial to achieve a concentration of 1 mg/mL .

  • Incubate: Cap tightly and incubate at room temperature (RT) for 2 hours .

    • Note: The solution should be clear. If turbid, sonicate in a water bath for 5-10 minutes.

  • Aliquot: Dispense the solution into microcentrifuge tubes in quantities required for single experiments (e.g., 100 µg aliquots).

  • Evaporate: Evaporate the HFIP in a fume hood under a gentle stream of nitrogen gas (or leave caps open overnight in a laminar flow hood) until a transparent film forms.

  • Desiccate: Place the tubes in a vacuum desiccator for 1 hour to remove trace HFIP.

  • Storage: Store the peptide films at -80°C . They are stable for 6 months.

Phase B: Stock Solution Preparation

Purpose: To create a concentrated stock compatible with cell culture.

  • Thaw: Equilibrate the peptide film to RT before opening to prevent condensation.

  • Reconstitute: Add sterile, anhydrous DMSO to the film to achieve a 2 mM to 5 mM stock concentration.

    • Example: For 0.5 mg of peptide (MW ~1912 g/mol ), add ~130 µL DMSO for a 2 mM stock.

  • Sonicate: Sonicate in a bath sonicator for 5–10 minutes. The scrambled peptide film should dissolve completely.

    • Checkpoint: Inspect visually.[1] If particulates remain, brief vortexing is permitted.

Phase C: Assay Preparation (Cell Culture)

Purpose: Final dilution and "Aging" (Optional but recommended for strict control).

  • Dilution: Dilute the DMSO stock into the assay medium (e.g., PBS or Opti-MEM) to the final working concentration (typically 50–100 µM ).

    • Critical: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

  • Aging (The Control Step):

    • Active Peptide: Usually incubated at 37°C for 24–48 hours to form fibrils before adding to cells.

    • Scrambled Peptide: MUST undergo the same incubation. Even though it will not fibrillize, this controls for any chemical degradation (e.g., oxidation) that occurs during the aging process.

  • Application: Add the preparation to the cell culture media.

Visual Workflow (DOT Diagram)

PrP_Protocol Start Lyophilized Scrambled Peptide HFIP Add 100% HFIP (1 mg/mL) Start->HFIP Incubate Incubate 2 hrs @ RT (Dissociate Aggregates) HFIP->Incubate Evaporate Evaporate to Film (N2 Stream / Fume Hood) Incubate->Evaporate Store Store Film @ -80°C Evaporate->Store Long Term Reconstitute Reconstitute Film in 100% DMSO (2-5 mM) Evaporate->Reconstitute Immediate Use Store->Reconstitute Dilute Dilute into PBS/Media (Final: 50-100 µM) Reconstitute->Dilute Age Aging Step (37°C for 24-48h) Dilute->Age Match Active Protocol Cells Add to Cell Culture (Final DMSO < 0.5%) Dilute->Cells Alternative: Fresh Age->Cells

Figure 1: Standardized workflow for PrP(106-126) scrambled peptide preparation. The HFIP step is critical for standardizing the starting aggregation state.

Quality Control & Validation

To confirm the scrambled peptide is behaving correctly (i.e., not aggregating), perform a Thioflavin T (ThT) assay alongside your active peptide.

  • Method: Mix 10 µL of the aged peptide solution with 190 µL of 10 µM ThT in PBS.

  • Readout: Measure fluorescence (Ex: 440 nm / Em: 485 nm).

  • Result:

    • Active PrP: High fluorescence (indicates amyloid fibrils).

    • Scrambled: Fluorescence should be near baseline (buffer only).

Troubleshooting
  • Issue: Peptide precipitates immediately upon adding to PBS.

    • Cause: Concentration too high or pH shock.

    • Solution: Vortex immediately upon addition. Ensure the PBS pH is 7.4. If precipitation persists, lower the working concentration to 50 µM.

  • Issue: Scrambled peptide shows toxicity.

    • Cause: DMSO concentration is too high (>1%) or the peptide film was not fully desiccated (residual HFIP).

    • Solution: Keep final DMSO < 0.5%. Increase desiccation time for the HFIP film.

References
  • Forloni, G., et al. (1993). Neurotoxicity of a prion protein fragment. Nature, 362, 543–546.[2] Link

  • Selvaggini, C., et al. (1993). Molecular characteristics of a protease-resistant, amyloidogenic and neurotoxic peptide homologous to residues 106-126 of the prion protein. Biochemical and Biophysical Research Communications, 194(3), 1380-1386. Link

  • Bachem. (2021). Care and Handling of Amyloid Peptides. Bachem Technical Guides. Link

  • Tocris Bioscience. (n.d.). Prion Protein 106-126 (human) Product Information. Link

  • O'Donovan, C. N., et al. (2001). Prion protein fragment PrP-(106–126) induces apoptosis via mitochondrial disruption in human neuronal cells. Journal of Biological Chemistry, 276(47), 43516-43523. Link

Sources

Optimal concentration of PrP(106-126) scrambled for MTT assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Determining the Optimal Concentration of Scrambled PrP(106-126) for Validating Neurotoxicity in MTT Assays

Abstract: The synthetic prion protein fragment, PrP(106-126), is a widely utilized tool for modeling prion-induced neurodegeneration in vitro. A cornerstone of these studies is the demonstration of sequence-specific toxicity, which necessitates the use of a negative control. The scrambled PrP(106-126) peptide (scPrP), possessing the same amino acid composition but a randomized sequence, serves this critical function. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing and validating the optimal concentration of scPrP in MTT-based cytotoxicity assays. We will delve into the mechanistic rationale, provide a detailed experimental protocol, and offer data interpretation guidelines to ensure the generation of robust and reproducible results.

Scientific Rationale & Core Principles

The Neurotoxic Fragment: PrP(106-126)

The PrP(106-126) peptide corresponds to a highly conserved amyloidogenic region of the human prion protein. This fragment is known to mimic many of the biophysical and pathological properties of the full-length scrapie isoform (PrPSc).[1][2] Key among these properties is its high intrinsic capacity to self-aggregate into β-sheet-rich amyloid fibrils.[1] The accumulation of these aggregates is linked to neuronal apoptosis, making PrP(106-126) a valuable model for studying the molecular mechanisms of neurotoxicity in transmissible spongiform encephalopathies (TSEs).[1][3] The toxicity of PrP(106-126) is often dependent on its aggregation state; "aged" or pre-aggregated solutions of the peptide are typically more potent in inducing cell death than freshly prepared solutions.[3]

The Imperative of a Negative Control: Scrambled PrP(106-126)

In any cellular assay, it is crucial to distinguish between specific, targeted effects and non-specific consequences of the experimental treatment. When introducing a peptide to cell culture, potential artifacts can include osmotic stress, nutrient sequestration, or non-specific membrane interactions. The scrambled PrP(106-126) peptide is designed to control for these variables.

By having an identical amino acid composition but a randomized sequence, scPrP lacks the specific primary structure required to form the toxic, β-sheet-rich aggregates characteristic of PrP(106-126). Therefore, it should not elicit the same cytotoxic response. A properly executed experiment will show a dose-dependent decrease in cell viability with PrP(106-126) treatment, while cells treated with identical concentrations of scPrP will show viability comparable to that of untreated control cells.[4][5][6][7] This directly demonstrates that the observed neurotoxicity is a consequence of the specific amino acid sequence of PrP(106-126) and its resulting structural properties.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[8] This assay is widely used in neurotoxicity studies to quantify the cytotoxic effects of agents like PrP(106-126).[9]

Recommended Concentration Ranges & Experimental Parameters

The effective concentration of PrP(106-126) can vary depending on the cell type, peptide batch, and its aggregation state. However, a review of the literature provides a well-established working range. The optimal concentration for the scrambled peptide control is simply the same range used for the active PrP(106-126) peptide, with particular importance placed on the highest concentration tested.

PeptideTypical Concentration Range (µM)Common Cell LinesIncubation Time (hours)Reference
PrP(106-126)5 - 200SH-SY5Y, PC12, N2a, Primary Neurons24 - 72[4][5][6][9][10]
Scrambled PrP(106-126)5 - 200SH-SY5Y, PC12, N2a, Primary Neurons24 - 72[4][5][6]

Expert Insight: For initial range-finding experiments, it is advisable to test PrP(106-126) across a logarithmic scale (e.g., 10 µM, 25 µM, 50 µM, 100 µM). The scrambled peptide should be tested at a minimum of the highest effective concentration of PrP(106-126) to provide the most stringent negative control. For instance, if 100 µM PrP(106-126) induces significant cell death, demonstrating that 100 µM scPrP has no effect is critical for validating the result.[5]

Experimental Workflow & Visualization

The overall experimental process, from peptide preparation to data analysis, follows a logical sequence designed to ensure consistency and minimize variability.

G Experimental Workflow for PrP(106-126) Cytotoxicity Assay cluster_prep Peptide Preparation cluster_treat Treatment Preparation & Application cluster_assay Assay & Analysis P1 Weigh Lyophilized Peptides (PrP & scPrP) P2 Reconstitute in DMSO to create 1 mM stocks P1->P2 P3 Aliquot & Store at -20°C P2->P3 T1 Thaw Peptide Aliquots P3->T1 T2 Prepare Working Solutions in Media (e.g., 10-200 µM) T1->T2 T3 Age PrP(106-126) solution (e.g., 37°C for 24h) T2->T3 Toxic Peptide Path T4 Treat Seeded Cells T2->T4 Scrambled Control Path T3->T4 A2 Incubate (24-48h) T4->A2 A1 Seed Cells in 96-well Plate (e.g., 1x10^4 cells/well) A3 Add MTT Reagent A2->A3 A4 Incubate (2-4h) A3->A4 A5 Add Solubilization Solution A4->A5 A6 Read Absorbance (570 nm) A5->A6 A7 Calculate % Viability A6->A7

Figure 1: A schematic of the experimental workflow.

Detailed Step-by-Step Protocol

This protocol is optimized for a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate format. It should be adapted based on the specific cell line and laboratory conditions.

Materials & Reagents
  • PrP(106-126) peptide, lyophilized powder

  • Scrambled PrP(106-126) peptide, lyophilized powder

  • Dimethyl sulfoxide (DMSO), cell culture grade[11][12]

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Serum-free cell culture medium

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[13]

  • Sterile, low-binding microcentrifuge tubes

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Peptide Stock Preparation

Causality: Peptides with hydrophobic residues are often difficult to dissolve in aqueous solutions.[11][14] DMSO is an effective organic solvent that is generally well-tolerated by cells at low final concentrations (<0.5%).[12] Preparing a concentrated stock allows for minimal solvent carryover into the final cell culture.

  • Before opening, briefly centrifuge the vials of lyophilized PrP(106-126) and scPrP to ensure all powder is at the bottom.

  • Allow vials to warm to room temperature in a desiccator.[11]

  • Under sterile conditions, reconstitute each peptide in pure DMSO to create a 1 mM stock solution . For example, to make a 1 mM stock from 1 mg of peptide with a molecular weight of 2073.4 g/mol , add 482.3 µL of DMSO.

  • Vortex gently until fully dissolved. The solution should be clear.[14]

  • Aliquot the 1 mM stock solutions into smaller working volumes (e.g., 20 µL) in low-binding tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C. They are typically stable for several months.

Cell Seeding
  • Culture SH-SY5Y cells according to standard protocols. Ensure cells are healthy and in the logarithmic growth phase.

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and recover.

Peptide Treatment

Causality: The toxicity of PrP(106-126) is often enhanced by pre-aggregation.[3][10] Incubating the peptide in culture medium at 37°C ("aging") promotes the formation of cytotoxic fibrillar structures. The scPrP control must undergo identical preparation steps (minus any specific "aging" if you wish to test that variable, though parallel handling is recommended) to ensure a valid comparison.

  • On the day of treatment, thaw one aliquot each of the PrP(106-126) and scPrP 1 mM stock solutions.

  • Prepare serial dilutions of each peptide in serum-free medium . For example, to achieve a final concentration of 100 µM in the well (which contains 100 µL), you would need to prepare a 200 µM working solution (2X).

    • To make 1 mL of 200 µM working solution: Add 200 µL of the 1 mM stock to 800 µL of serum-free medium.

  • Aging Step (for PrP(106-126)): Incubate the diluted PrP(106-126) working solutions at 37°C for 24 hours to promote aggregation.[10] Prepare the scPrP working solutions in parallel and incubate them under the same conditions.

  • After the 24-hour cell incubation, carefully remove the complete medium from the wells.

  • Add 100 µL of the appropriate peptide working solution (or serum-free medium for the untreated control) to each well. Ensure you have triplicate wells for each condition (Untreated, Vehicle Control [medium with DMSO equivalent], PrP concentrations, scPrP concentrations).

  • Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time, typically 24 to 48 hours.[9]

MTT Assay and Data Acquisition
  • After the treatment incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[15]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

  • After the MTT incubation, add 100 µL of MTT Solubilization Solution to each well.[15]

  • Wrap the plate in foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Average the absorbance values from the triplicate wells for each condition.

  • Subtract the average absorbance of the "medium only" blank wells from all other values.

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated (or vehicle) control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Expected Outcome: You should observe a dose-dependent decrease in % viability for cells treated with aged PrP(106-126). In contrast, cells treated with the scrambled PrP(106-126) should exhibit % viability values close to 100%, similar to the untreated control cells, even at the highest concentrations tested.

References

  • BioCrick. (n.d.). Prion Protein 106-126 (human).
  • Dupiereux, I., et al. (2006). Study on the Toxic Mechanism of Prion Protein Peptide 106–126 in Neuronal and Non Neuronal Cells. ORBi.
  • Sade-Feldman, M., et al. (2009). The Toxicity of Prion Protein Fragment PrP(106−126) is Not Mediated by Membrane Permeabilization as Shown by a M112W Substitution. Biochemistry.
  • Dupiereux, I., et al. (2006). Study on the toxic mechanism of prion protein peptide 106-126 in neuronal and non neuronal cells. Journal of Neuroscience Research. Retrieved from [Link]

  • Singh, N., et al. (2002). Prion peptide 106-126 as a model for prion replication and neurotoxicity. Methods in Molecular Medicine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity of PrP(106–126) oligomers in mammalian cell culture. Retrieved from [Link]

  • Sakudo, A., et al. (2007). Neurotoxic prion protein (PrP) fragment 106-126 requires the N-terminal half of the hydrophobic region of PrP in the PrP-deficient neuronal cell line. Protein and Peptide Letters. Retrieved from [Link]

  • Das, S., et al. (2022). Fibrinogen Mitigates Prion-Mediated Platelet Activation and Neuronal Cell Toxicity. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Ettaiche, M., et al. (2000). In vivo cytotoxicity of the prion protein fragment 106-126. The Journal of Biological Chemistry. Retrieved from [Link]

  • D'Angelo, F., et al. (2012). Role of Prion Protein Aggregation in Neurotoxicity. International Journal of Molecular Sciences. Retrieved from [Link]

  • Singh, N., et al. (2002). Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP. The Journal of Biological Chemistry. Retrieved from [Link]

  • Powell, A. D., et al. (2000). Prion protein fragment 106–126 potentiates catecholamine secretion from PC-12 cells. Journal of Neuroscience Research. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • Fioriti, L., et al. (2005). The neurotoxicity of prion protein (PrP) peptide 106–126 is independent of the expression level of PrP and is not mediated by abnormal PrP species. Molecular and Cellular Neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). PrP 106 –126 induces the aggregation and internalization of cell.... Retrieved from [Link]

  • Fioriti, L., et al. (2005). The neurotoxicity of prion protein (PrP) peptide 106-126 is independent of the expression level of PrP and is not mediated by abnormal PrP species. Molecular and Cellular Neuroscience. Retrieved from [Link]

  • Wang, X. F., et al. (2008). Aspirin inhibits cytotoxicity of prion peptide PrP106-126 to neuronal cells associated with microglia activation in vitro. Journal of Neuroimmunology. Retrieved from [Link]

  • Mathie, A., et al. (2010). Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons. Journal of Neurophysiology. Retrieved from [Link]

  • Ali, M., et al. (2023). Mesenchymal Stem Cell Secretome Attenuates PrP106-126-Induced Neurotoxicity by Suppressing Neuroinflammation and Apoptosis and Enhances Cell Migration. International Journal of Molecular Sciences. Retrieved from [Link]

  • Shi, Q., et al. (2022). PHB2 Alleviates Neurotoxicity of Prion Peptide PrP 106–126 via PINK1/Parkin-Dependent Mitophagy. International Journal of Molecular Sciences. Retrieved from [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]

  • JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Singh, N., et al. (1997). Cellular uptake of the prion protein fragment PrP106-126 in vitro. Neuroreport. Retrieved from [Link]

  • Diomede, L., et al. (1996). Activation effects of a prion protein fragment [PrP-(106-126)] on human leucocytes. Biochemical Journal. Retrieved from [Link]

Sources

Application Notes and Protocols: Preparation of PrP(106-126) Scrambled Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Non-Aggregating Control

In the study of prion diseases and other neurodegenerative disorders, the prion protein fragment PrP(106-126) is a key tool for elucidating mechanisms of neurotoxicity and amyloidogenesis. This peptide fragment corresponds to the amyloidogenic region of the prion protein and shares many of its pathogenic physicochemical properties, including the propensity to form β-sheet-rich, insoluble fibrils.[1] To discern the specific effects of this aggregation-prone sequence from non-specific peptide effects, a robust negative control is essential. The PrP(106-126) scrambled peptide, which contains the same amino acid composition as the parent peptide but in a randomized order, serves this critical function.[2] Because it does not typically form amyloid fibrils, it allows researchers to attribute observed cellular responses specifically to the sequence-dependent toxicity and aggregation of the wild-type peptide.[3][4]

This document provides a detailed protocol for the preparation of a PrP(106-126) scrambled stock solution, designed for researchers, scientists, and drug development professionals. The protocol emphasizes best practices to ensure the peptide remains in a monomeric, non-aggregated state, ensuring the validity of experimental results.

Peptide Characteristics and Preliminary Considerations

Before proceeding with the protocol, it is vital to understand the key characteristics of the PrP(106-126) scrambled peptide. These properties will inform every step of the handling and preparation process.

PropertyValue/ConsiderationRationale
Amino Acid Sequence (Example) Asn-Gly-Ala-Lys-Ala-Leu-Met-Gly-Gly-His-Gly-Ala-Thr-Lys-Val-Met-Val-Gly-Ala-Ala-AlaThe exact sequence determines the molecular weight and solubility. Always verify the sequence provided by the supplier.[2]
Molecular Weight ~1912.24 g/mol Essential for accurate calculation of molar concentrations for stock solutions.[2]
Form Lyophilized PowderPeptides are most stable in their lyophilized form.[5][6]
Purity >95% (HPLC Recommended)High purity is crucial to avoid confounding experimental results from contaminant peptides.
Counterion Typically Trifluoroacetate (TFA)TFA from the purification process can affect the net peptide weight.[7] For highly sensitive assays, consider its potential effects.

Workflow for Stock Solution Preparation

The overall process is designed to move from the stable, lyophilized peptide to a ready-to-use, validated stock solution, minimizing contamination and degradation.

Peptide_Prep_Workflow Figure 1: Overall Workflow cluster_prep Preparation Phase cluster_storage Storage & Use Phase Equilibrate Equilibrate Lyophilized Peptide to Room Temperature Calculate Calculate Required Solvent Volume Equilibrate->Calculate Prevent Condensation Reconstitute Reconstitute Peptide in Sterile Water Calculate->Reconstitute Ensure Accuracy Aliquot Aliquot into Single-Use Tubes Reconstitute->Aliquot Minimize Degradation Store Flash-Freeze and Store at -80°C Aliquot->Store Avoid Freeze-Thaw Cycles Use Thaw Single Aliquot for Experiment Store->Use Maintain Stability

Caption: Figure 1: Overall workflow for preparing PrP(106-126) scrambled stock solution.

Detailed Protocol for Stock Solution Preparation

This protocol is designed for preparing a 1 mM stock solution of PrP(106-126) scrambled peptide. Adjust calculations accordingly for different desired concentrations.

I. Materials and Equipment
  • PrP(106-126) scrambled peptide, lyophilized (e.g., Sequence: NGAKALMGGHGATKVMVGAAA; MW: 1912.24 g/mol )[2]

  • Sterile, nuclease-free, double-distilled water (ddH₂O) or Milli-Q water

  • Sterile, low-protein-binding microcentrifuge tubes (1.5 mL)

  • Calibrated micropipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Benchtop microcentrifuge

  • Desiccator

  • -80°C Freezer for long-term storage

II. Safety Precautions
  • Although the scrambled peptide is not considered infectious or as toxic as the wild-type PrP(106-126), standard laboratory personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.

  • Handle the lyophilized peptide powder in a clean, draft-free environment to avoid inhalation and contamination.

III. Step-by-Step Procedure

Step 1: Equilibration of Lyophilized Peptide

1.1. Transfer the sealed vial of lyophilized peptide from the freezer to a desiccator at room temperature. 1.2. Allow the vial to equilibrate to room temperature for at least 30 minutes.

Causality Behind the Step: Peptides are often hygroscopic. Allowing the vial to warm to room temperature in a dry environment prevents atmospheric moisture from condensing on the cold peptide powder upon opening, which would affect the accuracy of weighing and could reduce peptide stability.[5][6]

Step 2: Calculation of Solvent Volume

2.1. Determine the mass of the peptide provided by the manufacturer (e.g., 1 mg). 2.2. Use the molecular weight (MW) of the specific scrambled peptide sequence (e.g., 1912.24 g/mol ) to calculate the required volume of solvent for a 1 mM stock solution.

Formula: Volume (µL) = [(Mass of peptide (mg) / MW ( g/mol ))] * 1,000,000

Example Calculation for 1 mg of peptide: Volume (µL) = [(1 mg / 1912.24 g/mol )] * 1,000,000 ≈ 522.9 µL

Step 3: Reconstitution

3.1. Briefly centrifuge the sealed peptide vial at low speed (e.g., 1000 x g for 1 minute) to ensure all lyophilized powder is at the bottom of the vial. 3.2. Carefully open the vial and add the calculated volume (e.g., 522.9 µL) of sterile ddH₂O directly to the peptide powder. 3.3. Close the vial tightly and gently vortex for 10-15 seconds to dissolve the peptide. Visually inspect to ensure complete dissolution. If needed, brief sonication can aid dissolution.[3]

Causality Behind the Step: Unlike the aggregation-prone wild-type PrP(106-126), the scrambled version is generally soluble in aqueous solutions like double-distilled water.[3] Using a high-purity solvent is critical to prevent the introduction of contaminants that could affect peptide stability or experimental outcomes.

Step 4: Aliquoting and Storage

4.1. Immediately after reconstitution, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use experiments (e.g., 10 µL or 20 µL aliquots).

Causality Behind the Step: Aliquoting is the most critical step for maintaining the long-term integrity of the peptide stock. Peptides in solution are far less stable than in their lyophilized form.[8] Creating single-use aliquots prevents multiple freeze-thaw cycles, which can lead to peptide degradation and aggregation.[6][8]

4.2. Label each aliquot clearly with the peptide name, concentration, and date of preparation. 4.3. Snap-freeze the aliquots in liquid nitrogen or on dry ice, and then transfer them to a -80°C freezer for long-term storage.

Storage and Stability

Proper storage is paramount for the longevity and reliability of your peptide stock solution.

Storage_Conditions Figure 2: Storage Recommendations Storage Storage Form Recommended Temperature Duration Lyophilized Lyophilized Powder -20°C to -80°C Years Solution Aliquoted Solution -80°C Up to 6 Months Working_Dilution Working Dilution 4°C Use immediately, do not store

Caption: Figure 2: Summary of storage conditions for PrP(106-126) scrambled peptide.

  • Lyophilized Form : Store at -20°C or -80°C in a desiccated environment. Stable for years.[9]

  • Stock Solution : Store aliquots at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles.[8]

  • Working Dilutions : Prepare fresh for each experiment from a thawed aliquot. Do not store diluted solutions.

Quality Control and Best Practices

  • Verification : Before use in a critical experiment, the concentration of a newly prepared stock can be verified using methods such as Amino Acid Analysis (AAA) or by measuring absorbance at 205 nm if the buffer system allows.

  • Visual Inspection : Before each use, visually inspect the thawed aliquot for any signs of precipitation or turbidity, which could indicate aggregation or contamination. If observed, do not use the aliquot.

  • Avoid Contamination : Always use sterile technique, including sterile tips and tubes, throughout the procedure to prevent microbial degradation of the peptide.

By adhering to this detailed protocol and understanding the rationale behind each step, researchers can confidently prepare high-quality PrP(106-126) scrambled peptide stock solutions, ensuring the integrity and reproducibility of their experimental data in the complex field of neurodegenerative disease research.

References

  • NovoPro Bioscience Inc. (n.d.). Prion Peptide (106-126), Human. Retrieved from [Link]

  • Muramoto, T., Scott, M., Telling, G., & Prusiner, S. B. (1997). Recombinant scrapie-like prion protein of 106 amino acids is soluble. Proceedings of the National Academy of Sciences, 94(10), 5088-5093. Available at: [Link]

  • Synthagen. (2025, August 25). How to store peptides so they do not lose their properties? Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • GenScript. (n.d.). PrP (106-126). Retrieved from [Link]

  • GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]

  • The Journal of Physiology. (2010). Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons. The Journal of Physiology, 588(Pt 15), 2925-2941. Available at: [Link]

  • Biochimica et Biophysica Acta (BBA) - Biomembranes. (2010). Is PrP(106-126) fragment involved in the membrane activity of the Prion protein? Biochimica et Biophysica Acta (BBA) - Biomembranes, 1798(8), 1545-1552. Available at: [Link]

  • ResearchGate. (n.d.). Analytical data of synthesized PrP(106–126). Retrieved from [Link]

  • Journal of Neurochemistry. (2011). Interactions of the prion peptide (PrP 106-126) with brain capillary endothelial cells: coordinated cell killing and remodeling of intercellular junctions. Journal of Neurochemistry, 116(4), 629-639. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving solubility of hydrophobic PrP(106-126) scrambled fragments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of PrP(106-126) and Scrambled Variants

Status: Active Last Updated: February 21, 2026 Support Level: Advanced / R&D

Executive Summary

You are experiencing solubility issues with PrP(106-126) and its scrambled control. This is a common but critical technical hurdle. PrP(106-126) is an amyloidogenic fragment (sequence: KTNMKHMAGAAAAGAVVGGLG) that rapidly forms


-sheet fibrils in aqueous solution.

The Core Misconception: Researchers often assume the "scrambled" variant is inherently soluble because it is a negative control for toxicity. This is false. The scrambled peptide retains the exact same amino acid composition—high in hydrophobic residues (Alanine, Valine, Glycine, Methionine)—merely in a different order. While it may not form organized amyloid fibrils, it is prone to non-specific hydrophobic aggregation , leading to precipitation and unreliable concentration data.

This guide provides a standardized "Reset & Reconstitute" protocol to ensure both your wild-type and scrambled peptides are monomeric and soluble at the start of your assay.

Module 1: The "Reset" Protocol (HFIP Pre-treatment)

Standardizing the starting state of the peptide.

The Problem: Lyophilized peptides often contain pre-formed aggregates or "seeds" created during the freeze-drying process. Dissolving these directly into buffer preserves these aggregates, leading to immediate precipitation. The Solution: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) to disrupt hydrogen bonds and revert the peptide to a monomeric state.[1]

Step-by-Step Methodology
  • Dissolution:

    • Dissolve the lyophilized PrP(106-126) (or scrambled) powder in 100% HFIP to a concentration of 1 mg/mL .

    • Note: Work in a fume hood.[2] HFIP is volatile and toxic.

  • Incubation:

    • Seal the vial tightly (Parafilm) to prevent evaporation.

    • Incubate at Room Temperature (RT) for 2–4 hours .

    • Optional: If the solution is not perfectly clear, sonicate in a water bath for 5–10 minutes.

  • Evaporation (Creating the Film):

    • Aliquot the solution into microcentrifuge tubes based on your desired experimental mass (e.g., 0.1 mg per tube).

    • Evaporate the HFIP using a SpeedVac (centrifugal concentrator) or a gentle stream of high-purity Nitrogen gas .

    • Critical Check: The result should be a transparent, thin film at the bottom of the tube. If you see white distinct clumps, the peptide was not fully monomerized; repeat the HFIP step.

  • Storage:

    • Store these peptide films at -80°C with desiccant. They are stable for 3–6 months.

Module 2: Reconstitution Strategy (The DMSO "Shock")

Moving from storage to assay without crashing out.

The Logic: You cannot add water directly to the film. You must use a "bridge solvent" (DMSO) to solvate the hydrophobic residues before introducing the aqueous buffer.

ParameterSpecificationReason
Primary Solvent anhydrous DMSO (Dimethyl Sulfoxide)Solubilizes hydrophobic domains; breaks weak inter-peptide interactions.
Stock Conc. 2 mM – 10 mMHigh concentration minimizes the final % of DMSO in your cell assay.
Sonication 5 min (bath)Ensures complete resuspension of the film.
Aqueous Buffer PBS or Media (serum-free initially)Serum proteins can bind hydrophobic peptides; dilute into serum-free media first if possible.
Protocol
  • Remove the peptide film tube from -80°C and equilibrate to RT (prevents condensation).

  • Add anhydrous DMSO to the film to achieve a high concentration stock (e.g., 5 mM).

  • Vortex thoroughly (30 sec) and sonicate (5 min). Ensure no visible film remains.

  • The Dilution Step (Critical):

    • Prepare your assay buffer (PBS or Media).

    • Pipette the DMSO stock directly into the center of the buffer while vortexing or stirring the buffer.

    • Do not add buffer to the DMSO stock; the inversion of volume ratios can cause local precipitation.

  • Immediate Use: Use this working solution immediately. PrP(106-126) will begin to fibrillize within hours (or minutes, depending on concentration).

Module 3: Visualizing the Workflow

The following diagram illustrates the critical path from lyophilized powder to assay-ready solution, highlighting the "Reset" point.

PeptideWorkflow cluster_0 The 'Reset' Phase Powder Lyophilized Peptide (Aggregated Seeds) HFIP_Soln HFIP Solution (Monomers) Powder->HFIP_Soln Dissolve 100% HFIP (1mg/mL) Film Peptide Film (Stored at -80°C) HFIP_Soln->Film Evaporate (N2 or SpeedVac) DMSO_Stock DMSO Stock (High Conc.) Film->DMSO_Stock Reconstitute (anhydrous DMSO) Assay_Well Assay Buffer (<1% DMSO) DMSO_Stock->Assay_Well Rapid Dilution (Vortexing)

Caption: Figure 1. The "HFIP Film" method ensures peptides start as monomers, eliminating pre-existing aggregates that cause experimental variability.

Troubleshooting & FAQs
Q1: My scrambled control (negative control) is showing toxicity. Why?

A: This is likely a "False Toxicity" caused by physical aggregation, not biological activity.

  • Mechanism: Because the scrambled sequence is still hydrophobic, it can form large, amorphous clumps that settle on cells, causing physical stress or membrane disruption unrelated to amyloid mechanisms.

  • Fix: Ensure you treat the scrambled peptide with the exact same HFIP/DMSO protocol as the wild-type. Do not dissolve the scrambled peptide directly in water just because it is a "control."

Q2: Can I store the peptide in PBS/Water after dilution?

A: No.

  • PrP(106-126): Will form fibrils and precipitate.[3]

  • Scrambled: Will fall out of solution.

  • Rule: Always prepare fresh working solutions from the DMSO stock or HFIP film. Never freeze-thaw the aqueous dilution.

Q3: I see a white precipitate immediately upon adding the DMSO stock to PBS.

A: This indicates the concentration is too high for the buffer's solubility limit (the "crash out" effect).

  • Troubleshooting:

    • Lower the final concentration (e.g., if using 100 µM, try 50 µM).

    • Ensure the PBS is warm (37°C) before adding the peptide.

    • Check the pH of your PBS. PrP fragments are often more soluble at slightly acidic pH (pH 5–6), though physiological pH (7.4) is required for most cell assays.

Q4: Why does my peptide smell like sulfur?

A: PrP(106-126) contains two Methionine (Met) residues. These are highly susceptible to oxidation (forming Methionine Sulfoxide).

  • Impact: Oxidized PrP(106-126) does not fibrillize efficiently, leading to false negatives in aggregation assays.

  • Prevention: Always use fresh, high-quality DMSO (stored under nitrogen if possible) and minimize the peptide's exposure to air during the HFIP evaporation step (use N2 stream).

References
  • Salmona, M., et al. (2009). Oligomers of the Prion Protein Fragment 106−126 Are Likely Assembled from β-Hairpins in Solution. Journal of the American Chemical Society. [Link]

  • Forloni, G., et al. (1993). Neurotoxicity of a prion protein fragment. Nature. (Foundational text on PrP 106-126 handling). [Link]

Sources

Stability of PrP(106-126) scrambled peptide at -20°C vs -80°C

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of PrP(106-126) scrambled peptide at -20°C vs -80°C Content Type: Technical Support Center Guide

Reagent Class: Negative Control / Amyloidogenic Fragment Model Primary Application: Neurotoxicity assays, Prion Protein (PrP) aggregation kinetics Document ID: TS-PRP-SCR-004

Executive Summary: The "Inert" Control Trap

Is the scrambled peptide just a harmless control? No. While PrP(106-126) scrambled (Scr) is designed to be non-amyloidogenic and non-toxic, it shares the exact same amino acid composition and hydrophobicity as the wild-type (WT) neurotoxic fragment.

The Critical Risk: Because it is highly hydrophobic, the scrambled peptide is prone to non-specific aggregation if stored or reconstituted incorrectly. If your control aggregates, it can cause physical disruption to cell membranes, leading to "false positive" toxicity in your negative control group, thereby invalidating your entire dataset.

The Verdict on Storage:

  • Lyophilized Powder: -20°C is acceptable for <6 months. -80°C is preferred.

  • Solubilized (Reconstituted): -80°C is MANDATORY. Storing hydrophobic peptide solutions at -20°C causes "cryoconcentration," driving irreversible precipitation.

Stability & Storage Matrix

Use this matrix to determine the viability of your current stock.

StateStorage TempStability WindowRisk FactorTechnical Note
Lyophilized (Powder) -20°C 6 MonthsLowEnsure desiccator warm-up before opening to prevent condensation.
Lyophilized (Powder) -80°C 1-2 YearsMinimalIdeal for long-term banking.
Solubilized (PBS/Water) -20°C DO NOT USE Critical Slow freezing at -20°C creates eutectic phases, forcing peptides into high-concentration pockets, causing precipitation.
Solubilized (PBS/Water) -80°C 1-3 MonthsModerateMust be Flash Frozen in liquid nitrogen before placing in -80°C.
Solubilized (HFIP Film) -80°C 6 MonthsLowBest practice for "ready-to-use" aliquots (see Protocol below).

The Mechanism: Why -20°C Kills Peptide Solutions

Researchers often assume -20°C is "good enough" for frozen solutions. For hydrophobic peptides like PrP(106-126), this is a fatal error.

The Cryoconcentration Effect

At -20°C, water freezes slowly. As pure water crystallizes into ice, it excludes solutes (salts and peptides). This forces the peptide into a shrinking liquid volume, increasing the local concentration by 10-100x.

  • Result: The scrambled peptide, already hydrophobic, exceeds its solubility limit and crashes out of solution as an amorphous aggregate.

  • Outcome: When you thaw it, the aggregate does not redissolve. Your concentration is now unknown, and the particulate matter may kill cells via physical stress.

Cryoconcentration cluster_0 Slow Freezing (-20°C) cluster_1 Flash Freezing (-80°C/LN2) Step1 Initial Solution (Homogeneous) Step2 Ice Crystal Formation (Pure Water) Step1->Step2 Step3 Solute Exclusion (Peptide crowded into remaining liquid) Step2->Step3 Step4 Irreversible Aggregation Step3->Step4 Fast1 Initial Solution Fast2 Rapid Vitrification Fast1->Fast2 Fast3 Homogeneous Frozen State Fast2->Fast3

Figure 1: Mechanism of peptide damage during slow freezing (-20°C) vs. flash freezing.

Master Protocol: Reconstitution & Handling

To ensure your Scrambled PrP behaves as a true negative control, you must remove "seeds" (pre-formed aggregates) present in the lyophilized powder.

Reagents Required:

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP ) (Sigma/Merck)

  • High-grade DMSO (anhydrous)

  • PBS (pH 7.4)[1]

Step 1: The HFIP "Reset" (Monomerization)

Why? Lyophilized hydrophobic peptides often contain pre-formed aggregates. HFIP breaks hydrogen bonds and resets the peptide to a monomeric state.

  • Dissolve the lyophilized PrP scrambled peptide in 100% HFIP to a concentration of 1 mg/mL.

  • Incubate at room temperature (RT) for 30–60 minutes.

  • Aliquotting: Divide into small aliquots (e.g., 50 µg or 100 µg) in microcentrifuge tubes.

  • Evaporation: Evaporate the HFIP in a fume hood (overnight) or using a SpeedVac (gentle mode).

    • Result: A thin, transparent peptide film at the bottom of the tube.

  • Storage: Store these films at -80°C . They are stable for 6 months.

Step 2: Reconstitution for Experiment
  • Take one tube of peptide film from -80°C.

  • Add DMSO to dissolve the film completely (use minimal volume, e.g., 10-20 µL).

    • Note: Do not use water yet. Hydrophobic peptides need organic solvent first to overcome the energy barrier of solvation.

  • Vortex vigorously for 30 seconds.

  • Dilute to the desired stock concentration (e.g., 1 mM) using PBS or water.

  • Use immediately. Do not re-freeze reconstituted solution.

Troubleshooting Guide (FAQs)

Q1: My Scrambled PrP control is killing cells (toxicity). Why?

Diagnosis: False Positive Toxicity. Root Cause:

  • Aggregation: You likely dissolved the powder directly in PBS/Media without HFIP treatment. The resulting "clumps" settle on cells and cause physical asphyxiation or membrane disruption, which mimics toxicity.

  • High Concentration: PrP(106-126) requires high concentrations (often 50-100 µM) to see effects. If you use >100 µM of the scrambled peptide, non-specific hydrophobicity becomes toxic. Solution: Repeat the experiment using the HFIP protocol. Ensure the final DMSO concentration in the cell culture is <0.5%.

Q2: I see a white precipitate after thawing my stock from -20°C.

Diagnosis: Cryoconcentration Damage. Root Cause: The peptide was stored in solution at -20°C. The slow freeze concentrated the peptide beyond its solubility limit. Solution:

  • Attempt Rescue: Add 10-20 µL of 0.1M NaOH (if the peptide sequence permits) or pure DMSO to try and resolubilize. Sonicate for 5 mins.

  • Best Practice: Discard the aliquot. It is no longer a reliable concentration standard.

Q3: Can I keep the reconstituted peptide at 4°C for a week?

Diagnosis: Degradation Risk. Root Cause: While PrP(106-126) is resistant to many proteases (PK), it is prone to aggregation over time in aqueous buffers. Solution: No. Reconstituted hydrophobic peptides should be used within 24 hours if kept at 4°C.

Quality Control Workflow

Use this flowchart to verify your peptide before starting a major assay.

QC_Workflow Start Lyophilized Peptide Arrives Visual Visual Inspection: White fluffy powder? Start->Visual Weigh Weighing: Allow to warm to RT in desiccator Visual->Weigh Solubilize Solubilize in HFIP (Monomerization) Weigh->Solubilize Evap Evaporate to Film Solubilize->Evap Recon Reconstitute in DMSO + PBS Evap->Recon Check Check Clarity: Is solution clear? Recon->Check Decision Precipitate? Check->Decision Pass PROCEED TO ASSAY Decision->Pass No Fail Sonicate / Add more DMSO Retest Decision->Fail Yes

Figure 2: Recommended Quality Control (QC) workflow for incoming peptide stocks.

References

  • Forloni, G., et al. (1993).[2] Neurotoxicity of a prion protein fragment. Nature, 362, 543-546. Link

    • Foundational paper establishing PrP(106-126) toxicity and the use of the scrambled control.
  • Bachem. (2021). Care and Handling of Amyloid Peptides. Bachem Technical Guides. Link

    • Authoritative source on HFIP treatment and solubiliz
  • Stine, W. B., et al. (2011). In Vitro Characterization of Conditions for Amyloid-β Peptide Oligomerization and Fibrillogenesis. Journal of Biological Chemistry. Link

    • While focused on A-beta, this establishes the physical chemistry principles of HFIP films and cryoconcentr
  • NovoPro Bioscience. (n.d.). Prion Peptide (106-126) Handling Guide. Link

    • Specific handling instructions for the PrP fragment.

Sources

Validation & Comparative

Technical Guide: Thioflavin T (ThT) Fluorescence of PrP(106-126) vs. Scrambled Peptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the aggregation kinetics of the prion protein fragment PrP(106-126) versus its scrambled control peptide using the Thioflavin T (ThT) fluorescence assay.

The Verdict: PrP(106-126) is a self-assembling amyloidogenic peptide that generates a characteristic sigmoidal ThT fluorescence curve, indicating the formation of cross-


 sheet fibrils. The scrambled peptide, containing the identical amino acid composition but a randomized sequence, remains in a random coil state, exhibiting negligible ThT fluorescence. This contrast validates the scrambled peptide as an essential negative control for normalizing baseline fluorescence and ruling out non-specific dye interactions.

Scientific Foundation

Peptide Characterization

The physicochemical difference between these two peptides lies entirely in the primary sequence order , which dictates secondary structure propensity.

FeaturePrP(106-126) (Amyloidogenic) Scrambled Peptide (Negative Control)
Sequence KTNMKHMAGAAAAGAVVGGLGRandomized (e.g., NGAKALMGGHGATKVMVGAAA)
Key Motif Contains the hydrophobic palindrome AGAAAAGA (residues 113-120).Disrupts the hydrophobic core and palindrome.
Structure Transitions from Random Coil


-sheet (Fibril).
Remains predominantly Random Coil.[1]
Toxicity Highly neurotoxic; disrupts membranes.Non-toxic; inert.
The ThT Mechanism

Thioflavin T is a benzothiazole dye.[2] In aqueous solution (unbound), it exhibits low quantum yield due to free rotation around its C-C bond.

  • Binding Event: When ThT binds to the cross-

    
     sheet grooves  of amyloid fibrils (present in aggregated PrP 106-126), rotational immobilization occurs.
    
  • Signal Shift: This results in a redshift of the excitation spectrum (to ~440-450 nm) and a dramatic increase in fluorescence emission at ~482 nm.

  • Selectivity: ThT does not bind effectively to the random coil structure of the scrambled peptide, resulting in background-level fluorescence.

Experimental Workflow (Visualized)

The following diagram illustrates the critical "Pre-treatment" phase often missed in standard protocols. PrP(106-126) is prone to "pre-aggregation" during lyophilization. HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) treatment is mandatory to reset the peptide to a monomeric state before the assay begins.

ThT_Workflow Lyophilized Lyophilized Peptide (PrP or Scrambled) HFIP HFIP Treatment (Solubilization) Lyophilized->HFIP Dissolve Evap Evaporation (N2 Gas / SpeedVac) HFIP->Evap Remove Solvent Film Peptide Film (Monomeric State) Evap->Film Recon Reconstitution (PBS pH 7.4) Film->Recon Initiate Aggregation ThT_Add Add ThT Dye (20 µM Final) Recon->ThT_Add Read Plate Reader (Ex 440nm / Em 485nm) ThT_Add->Read Kinetic Scan

Figure 1: Critical workflow for PrP(106-126) preparation. The HFIP step is essential to remove pre-existing aggregates that would artificially shorten the lag phase.

Validated Protocol

Materials
  • Peptides: PrP(106-126) and Scrambled Control (>95% purity).

  • Solvent: HFIP (High purity).

  • Buffer: 10 mM PBS or Tris-HCl, pH 7.4.

  • Dye: Thioflavin T (Stock: 1 mM in water, filtered through 0.22 µm).

Step-by-Step Methodology

Step 1: Monomerization (The "Reset" Button)

  • Dissolve lyophilized peptides in 100% HFIP to a concentration of 1 mM.

  • Incubate for 1 hour at room temperature (ensure complete disaggregation).

  • Aliquot into microcentrifuge tubes.

  • Evaporate HFIP under a gentle stream of nitrogen or using a vacuum concentrator (SpeedVac) until a transparent film forms.

  • Storage: Films can be stored at -80°C.

Step 2: Assay Setup

  • Reconstitution: Redissolve the peptide film in PBS (pH 7.4) to a final concentration of 50–100 µM . Note: Aggregation begins immediately upon buffer addition.

  • Dye Addition: Add ThT to a final concentration of 10–20 µM .

  • Plating: Transfer 100 µL per well into a black 96-well plate (clear bottom).

    • Replicates: Minimum of 3 wells per condition.

    • Blank: Buffer + ThT (no peptide).

Step 3: Kinetic Measurement

  • Instrument: Fluorescence Plate Reader.

  • Settings:

    • Temperature: 37°C.[3][4]

    • Excitation: 440 nm (or 450 nm).

    • Emission: 485 nm (or 482 nm).

    • Reads: Every 10–15 minutes for 24–48 hours.

    • Shaking: Optional (5 seconds before each read to accelerate kinetics).

Performance Comparison & Data Interpretation

Kinetic Profiles

The graph below (represented logically) compares the expected output of the two peptides.

ParameterPrP(106-126) Scrambled Peptide
Lag Phase (

)
Present. Time required for nucleation (typically 2–10 hours depending on concentration).Absent. No nucleation event occurs.
Growth Phase (

)
Exponential. Rapid increase in fluorescence as fibrils elongate.Flat. Fluorescence remains at baseline.
Plateau (

)
High. Signal saturates when monomer supply is depleted.Low. Signal equals the buffer blank.
Visual Appearance Solution may become slightly turbid (gel-like at high conc).Solution remains clear.
Mechanistic Diagram (Nucleation-Dependent Polymerization)

This diagram explains why the curves differ. PrP(106-126) enters a cycle of nucleation and elongation. The scrambled peptide lacks the structural compatibility to enter this cycle.

Aggregation_Mechanism cluster_PrP PrP(106-126) Pathway cluster_Scrambled Scrambled Peptide Pathway Monomer Monomer (Random Coil) Nucleus Nucleus (Oligomer) Monomer->Nucleus Lag Phase (Slow) Fibril Amyloid Fibril (Cross-Beta Sheet) Nucleus->Fibril Elongation (Fast) ThT_Bound ThT-Fibril Complex (High Fluorescence) Fibril->ThT_Bound Binding Scr_Monomer Scrambled Monomer (Random Coil) No_Agg No Aggregation Scr_Monomer->No_Agg Steric/Sequence Mismatch

Figure 2: Kinetic mechanism. PrP(106-126) undergoes nucleation-dependent polymerization, creating binding sites for ThT. The scrambled peptide remains monomeric.

Troubleshooting & Optimization

  • Issue: Scrambled peptide shows fluorescence.

    • Cause: High concentration artifacts or contamination.

    • Solution: Filter the ThT stock (0.22 µm) to remove dye crystals. Ensure the peptide concentration is not >200 µM, which can cause non-specific light scattering.

  • Issue: No Lag Phase for PrP(106-126).

    • Cause: "Seeding" by pre-existing aggregates.

    • Solution: Repeat the HFIP solubilization step. Ensure the water used for buffer is ultrapure.

  • Issue: High variability between wells.

    • Cause: Stochastic nature of nucleation.[3]

    • Solution: Increase replicates to n=5. Add a glass bead to each well to normalize mixing (though this alters kinetics, it improves reproducibility).

References

  • Forloni, G., et al. (1993). Neurotoxicity of a prion protein fragment. Nature.[5]

    • Foundational paper establishing PrP(106-126) as the toxic, amyloidogenic model.
  • Selma, et al. (2010). Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons.[6] PubMed.[7]

    • Demonstrates the use of scrambled peptide as a non-toxic neg
  • Abcam. Thioflavin T assay protocol for alpha-synuclein proteins (Applicable to PrP).

    • Standard industry protocol for ThT aggreg
  • Walsh, P., et al. (2009). Core structure of amyloid fibrils formed by residues 106-126 of the human prion protein. Structure.

    • Structural analysis confirming the in-register parallel beta-sheet architecture bound by ThT.

Sources

Comparative Neurotoxicity Guide: PrP(106-126) vs. Scrambled Peptide in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the study of prion diseases (Transmissible Spongiform Encephalopathies), the synthetic peptide PrP(106-126) is the gold-standard in vitro model. It corresponds to the amyloidogenic region of the prion protein (PrP) and shares key physicochemical properties with the infectious isoform (PrP


), including protease resistance, fibrillogenesis, and neurotoxicity.[1]

To validate that observed toxicity is sequence-specific and not merely a result of adding exogenous protein, a Scrambled Peptide (PrP-Scram) is the mandatory negative control. This guide details the comparative performance of these two peptides in SH-SY5Y human neuroblastoma cells , focusing on preparation protocols, distinct signaling mechanisms, and expected experimental outcomes.

Physicochemical & Structural Comparison

The differential toxicity between PrP(106-126) and its scrambled counterpart is driven entirely by secondary structure . While they share an identical amino acid composition, their conformational behaviors in solution diverge significantly.

Table 1: Peptide Profile Comparison
FeaturePrP(106-126) (Toxic Agent)Scrambled Peptide (Negative Control)
Sequence H-Lys-Thr-Asn-Met-Lys-His-Met-Ala-Gly-Ala-Ala-Ala-Ala-Gly-Ala-Val-Val-Gly-Gly-Leu-Gly-OHRandomized order of the same residues (e.g., NGAKALMGGHGATKVMVGAAA)
Molecular Weight ~1912.3 Da~1912.3 Da
Isoelectric Point (pI) ~10.6 (Cationic)~10.6 (Cationic)
Secondary Structure High

-sheet
content (Amyloidogenic)
Predominantly Random Coil
Aggregation State Forms fibrils/aggregates upon "aging"Remains soluble; does not fibrillize
Protease Resistance Partial resistance to Proteinase KSensitive to Proteinase K

Critical Insight: The hydrophobic palindrome sequence AGAAAAGA (113-120) and the glycine-rich region in PrP(106-126) are essential for its ability to polymerize into neurotoxic fibrils.[2] The scrambled peptide disrupts this motif, preventing


-sheet formation.

Experimental Protocols: The "Aging" Factor

One of the most common causes of experimental failure is improper peptide preparation. PrP(106-126) requires a specific "aging" process to form the oligomers/fibrils that are toxic to SH-SY5Y cells. Freshly solubilized peptide is significantly less toxic.

Diagram 1: Peptide Preparation Workflow

This workflow ensures reproducible fibril formation for the active peptide while maintaining the control in a non-toxic state.

PeptideWorkflow cluster_0 PrP(106-126) Treatment cluster_1 Scrambled Control Start Lyophilized Peptides Solubilization Solubilize in PBS/Water (1 mM Stock) Start->Solubilization Aging Aging / Fibrillization 37°C for 24-72 Hours Solubilization->Aging PrP(106-126) NoAging Immediate Use or Same Incubation Solubilization->NoAging Scrambled Aggregates Toxic Aggregates Formed Aging->Aggregates Treatment Treat SH-SY5Y Cells (Final Conc: 50-100 µM) Aggregates->Treatment Soluble Remains Soluble NoAging->Soluble Soluble->Treatment

Protocol: Standardized Treatment of SH-SY5Y Cells
  • Reconstitution: Dissolve both peptides in sterile PBS or deionized water to a stock concentration of 1 mM.

    • Note: Ensure complete dissolution. Sonication (30 sec) may be required for PrP(106-126).

  • Aging (Crucial Step): Incubate the PrP(106-126) stock solution at 37°C for 24–72 hours to promote aggregation. Treat the Scrambled peptide identically to control for thermal effects, though it will not aggregate.

  • Cell Preparation: Culture SH-SY5Y cells in DMEM/F12 + 10% FBS. For differentiation experiments, pre-treat with Retinoic Acid (10 µM) for 5-7 days prior to peptide exposure.

  • Exposure: Dilute the "aged" peptides into fresh media to a final concentration of 50–100 µM . Incubate cells for 24–48 hours .

Comparative Biological Performance

When analyzing results, the Scrambled peptide must yield data indistinguishable from the Vehicle Control (untreated). Any toxicity in the Scrambled group indicates chemical contamination or endotoxins.

Table 2: Expected Assay Outcomes (24h Exposure, 100 µM)
Assay / EndpointPrP(106-126) ResultScrambled Peptide ResultInterpretation
MTT / CCK-8 40–60% Decrease in viability95–100% Viability (No Signif. Diff.)Metabolic collapse induced by PrP.
LDH Release Significant Increase (>2-fold)Baseline Level Membrane integrity is compromised by PrP.
Morphology Cell shrinkage, neurite retraction, roundingHealthy, extended neuritesCytoskeletal disruption.
DCFH-DA (ROS) High Fluorescence (Oxidative Stress)Low Fluorescence PrP induces free radical generation.
Annexin V / PI High % of Annexin V+ / PI+ cellsLow % (Background only)PrP triggers Apoptosis/Necrosis.

Mechanistic Deep Dive: The Signaling Cascade

Understanding how PrP(106-126) kills SH-SY5Y cells is vital for drug development. The toxicity is not a simple lysis event but a complex apoptotic cascade involving mitochondrial dysfunction and calcium dysregulation.

Key Pathways:
  • Mitochondrial Depolarization: The earliest event.[3] PrP(106-126) causes a rapid loss of mitochondrial membrane potential (

    
    ).
    
  • p38 MAPK Activation: PrP stress activates p38 MAPK, a key driver of cell death in this model.[4]

  • Calcium Influx: Disruption of homeostasis leads to cytosolic

    
     overload.
    
  • Caspase-3: The final executioner of apoptosis.

Diagram 2: PrP(106-126) Neurotoxicity Signaling Pathway

This diagram illustrates the specific cascade activated by PrP(106-126) which is not activated by the Scrambled peptide.

PrPSignaling PrP PrP(106-126) Aggregates Membrane Cell Membrane Interaction (Lipid Raft Clustering) PrP->Membrane Scram Scrambled Peptide Survival CELL SURVIVAL Scram->Survival No Interaction ROS ROS Generation (Oxidative Stress) Membrane->ROS Ca Cytosolic Ca2+ Overload Membrane->Ca Mito Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mito p38 p38 MAPK Phosphorylation Mito->p38 Caspase Caspase-3 Activation Mito->Caspase Cytochrome C Release Ca->Mito p38->Caspase Apoptosis APOPTOSIS (Neuronal Death) Caspase->Apoptosis

Troubleshooting & Expert Tips

As a Senior Scientist, I have observed common pitfalls in this assay. Adhere to these rules for data integrity:

  • Solubility Issues: PrP(106-126) is hydrophobic. If it precipitates visibly during the stock preparation, do not filter it (you will lose the peptide). Use mild sonication.

  • Batch Variability: Synthetic peptides vary by lot. Always run a dose-response curve (25, 50, 100, 150 µM) when switching batches.

  • Serum Interference: High serum concentrations (10% FBS) can sometimes sequester the peptide or contain proteases that degrade it. If toxicity is lower than expected, try reducing FBS to 1-2% during the 24h peptide incubation period.

  • Differentiation State: Undifferentiated SH-SY5Y cells are less sensitive to PrP toxicity than Retinoic Acid (RA)-differentiated cells. For more physiological relevance, use RA-differentiated cells, as they express higher levels of endogenous

    
     and neuronal markers.
    

References

  • Forloni, G., et al. (1993). Neurotoxicity of a prion protein fragment.[1] Nature. Link

    • Foundational paper establishing PrP(106-126) as the toxic fragment.
  • O'Donovan, C. N., et al. (2001). Prion protein fragment PrP-(106–126) induces apoptosis via mitochondrial disruption in human neuronal SH-SY5Y cells.[5] Journal of Biological Chemistry. Link

    • Definitive source for the mitochondrial mechanism in SH-SY5Y cells.
  • Gu, Y., et al. (2002). Prion peptide 106-126 as a model for prion replication and neurotoxicity.[5] Frontiers in Bioscience. Link

    • Review of the peptide's utility and properties.
  • Thellung, S., et al. (2002). Apoptotic cell death and impairment of L-type voltage-sensitive calcium channel activity in the GH3 cell line induced by the prion protein fragment 106-126. Neurobiology of Disease. Link

    • Details the calcium dysregul
  • Corsaro, A., et al. (2003). Prion protein fragment 106-126 induces a p38 MAP kinase-dependent apoptosis in SH-SY5Y neuroblastoma cells independently from the amyloid fibril formation.[6] Annals of the New York Academy of Sciences. Link

    • Establishes the role of p38 MAPK signaling.

Sources

Comparative Guide: ROS Generation in PrP(106-126) vs. Scrambled Control Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the neurotoxic prion fragment PrP(106-126) and its scrambled control in the context of Reactive Oxygen Species (ROS) generation.

The Core Distinction:

  • PrP(106-126): A physiochemical surrogate for PrP

    
     (the infectious prion).[1] It is amyloidogenic, forms fibrils, and induces neurotoxicity through specific signaling cascades involving NADPH oxidase activation and mitochondrial dysfunction.
    
  • Scrambled Control: Contains the identical amino acid composition but in a randomized sequence. It prevents the formation of the hydrophobic core necessary for fibrillization, rendering it incapable of engaging the cell surface receptors (like PrP

    
    ) that trigger oxidative stress.
    

Part 1: Mechanistic Divergence & Signaling Pathways

To generate reproducible ROS data, one must understand how the peptide triggers oxidation. The toxicity of PrP(106-126) is not merely chemical; it is conformational.

The Amyloidogenic Trigger

PrP(106-126) (Sequence: KTNMKHMAGAAAAGAVVGGLG) contains a hydrophobic core (AGAAAAGA) essential for


-sheet formation. When "aged" (incubated at 37°C), it aggregates into oligomers and fibrils. These aggregates interact with the cellular prion protein (PrP

) on the neuronal membrane, clustering it into lipid rafts.
The ROS Cascade (PrP(106-126) Specific)

Once PrP(106-126) engages the membrane, it triggers a "Double-Hit" oxidative mechanism:

  • Hit 1 (Membrane): Activation of NADPH Oxidase (NOX).[2] The peptide-induced clustering of PrP

    
     recruits Fyn kinase and Caveolin-1, stimulating NOX to produce superoxide (
    
    
    
    ).
  • Hit 2 (Mitochondria): Calcium influx and NOX-derived ROS cause mitochondrial depolarization, leading to electron transport chain (ETC) leakage and further ROS production (MitoSOX detectable).

The Scrambled Control: Lacking the hydrophobic palindrome, it remains a random coil, fails to aggregate, and cannot cross-link membrane receptors.

Visualization: The ROS Signaling Pathway

The following diagram illustrates the divergent pathways between the toxic peptide and the control.

PrP_ROS_Pathway cluster_0 Extracellular Space cluster_1 Neuronal Membrane cluster_2 Intracellular Cytosol cluster_3 Mitochondria PrP PrP(106-126) (Aggregated) PrPC PrP(C) / Lipid Raft Clustering PrP->PrPC Interacts Scram Scrambled Control (Random Coil) Scram->PrPC No Interaction NMDAR NMDAR / Ca2+ Channel PrPC->NMDAR Fyn Fyn Kinase Activation PrPC->Fyn Ca Intracellular Ca2+ Elevation NMDAR->Ca NOX NADPH Oxidase (NOX) Fyn->NOX Activates ROS_Cyto Cytosolic ROS (DCFH-DA Signal) NOX->ROS_Cyto O2- Production MitoDys Mitochondrial Dysfunction ROS_Cyto->MitoDys ROS-induced ROS Release Ca->MitoDys ROS_Mito Mitochondrial ROS (MitoSOX Signal) MitoDys->ROS_Mito ROS_Mito->ROS_Cyto Amplification

Caption: PrP(106-126) triggers a feed-forward ROS loop via NADPH oxidase and mitochondria; Scrambled control remains inert.

Part 2: Comparative Data Expectations

When performing these assays (e.g., in SH-SY5Y or primary cortical neurons), your data should align with the following benchmarks.

ParameterPrP(106-126) TreatmentScrambled Control TreatmentInterpretation
Aggregation State High (Fibrils/Oligomers)None (Monomeric)Confirmed by Thioflavin T assay (fluorescence spike).
DCFH-DA Fluorescence 200% - 350% increase vs. baseline~100% (Baseline level)Indicates general cytosolic oxidative stress.
MitoSOX Red Signal Significant IncreaseNo ChangeIndicates specific mitochondrial superoxide generation.
Effect of NAC ROS levels return to near baselineNo effectN-acetylcysteine (NAC) validates ROS mechanism.
Calcium (

)
Rapid ElevationStablePrP(106-126) acts as a pore or channel modulator.
Cell Viability (MTT) 40-60% reduction (at 24-48h)>95% ViabilityScrambled peptide must be non-toxic to be valid.

Part 3: Validated Experimental Protocols

Protocol A: Peptide Preparation & Aggregation (Critical Step)

Why this matters: Freshly dissolved PrP(106-126) is significantly less toxic than its aggregated form. You must "age" the peptide to induce the


-sheet conformation.
  • Solubilization: Dissolve lyophilized PrP(106-126) and Scrambled peptide in sterile PBS or HPLC-grade water to a stock concentration of 1 mM .

    • Note: Avoid DMSO if possible, as it can scavenge ROS, masking the effect. If solubility is poor, use minimal DMSO (<0.1% final).

  • Aging (Aggregation): Incubate the stock solution at 37°C for 24–72 hours .

    • Validation: Verify aggregation using a Thioflavin T (ThT) assay. PrP(106-126) should show high fluorescence; Scrambled should show none.

  • Working Solution: Dilute the aged stock into cell culture media (serum-free preferred during exposure) to a final concentration of 50–100 µM .

Protocol B: ROS Detection via DCFH-DA

Why this matters: DCFH-DA measures generalized intracellular oxidative stress (


, peroxyl radicals).

Materials:

  • DCFH-DA (Sigma or equivalent).

  • Cells: SH-SY5Y or Primary Cortical Neurons (

    
     cells/well in 96-well plate).
    

Workflow:

  • Cell Culture: Seed cells and allow adherence (24h).

  • Peptide Treatment:

    • Remove growth media.[3] Wash with PBS.[3][4]

    • Add media containing 50 µM Aggregated PrP(106-126) to Group A.

    • Add media containing 50 µM Scrambled Peptide to Group B.

    • Optional Positive Control:

      
       (100 µM).
      
    • Incubate for 6–24 hours (ROS peaks often occur early, but downstream damage accumulates).

  • Probe Loading:

    • 30 minutes before the end of treatment, add DCFH-DA (Final conc: 10–20 µM ) directly to the wells.

    • Incubate at 37°C in the dark.

  • Washing:

    • Aspirate media carefully.[4]

    • Wash cells

      
       with warm PBS to remove extracellular probe (essential to lower background).
      
  • Measurement:

    • Read immediately on a fluorescence plate reader.

    • Excitation: 485 nm | Emission: 535 nm.[5]

Protocol C: Mitochondrial ROS via MitoSOX Red

Why this matters: Distinguishes mitochondrial origin from cytosolic NOX origin.

  • Treatment: Expose cells to peptides as described above.[6]

  • Staining: Add MitoSOX Red reagent (5 µM final) for the last 15 minutes of incubation.

  • Wash: Wash

    
     with warm HBSS/Ca/Mg.
    
  • Imaging/Read:

    • Excitation: 510 nm | Emission: 580 nm.

    • Note: PrP(106-126) treated cells will show distinct punctate red fluorescence overlapping with mitochondria.

Part 4: Troubleshooting & Quality Control

Issue: Scrambled control shows high ROS.

  • Cause: Contamination (LPS) or solvent toxicity.

  • Fix: Ensure peptides are

    
     purity and endotoxin-free. Check DMSO concentration (must be 
    
    
    
    ).

Issue: PrP(106-126) shows low ROS/Toxicity.

  • Cause: Insufficient aggregation.

  • Fix: Increase aging time to 5 days or use a shaker during incubation. Ensure the sequence is correct (106-126).

Issue: High background fluorescence.

  • Cause: Phenol red in media or extracellular DCFH oxidation.

  • Fix: Use Phenol Red-free media during the assay. Wash cells thoroughly with PBS before reading.[4]

References

  • O'Donovan, C. N., et al. (2001). "Prion protein fragment PrP-(106-126) induces apoptosis via mitochondrial disruption in human neuronal SH-SY5Y cells." Journal of Biological Chemistry.

  • Pietri, M., et al. (2006). "Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells."[1] Journal of Biological Chemistry.

  • Sarnataro, D., et al. (2009). "PrP106-126 peptide induces a NF-kB mediated pro-inflammatory response in microglial cells." Journal of Neurochemistry.

  • Gundersen, V., et al. (2013). "Prion protein peptide 106–126 induces loss of mitochondrial membrane potential and formation of reactive oxygen species in astrocytes." Glia.

  • Kalyanaraman, B., et al. (2012). "Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations." Free Radical Biology and Medicine.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.